A Technical Guide to the Historical Synthesis of 1-Phenyl-2-Nitropropene
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Phenyl-2-nitropropene (B101151), commonly referred to as P2NP, is a crystalline organic compound with the chemical formula C₉H₉NO₂. Historica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-nitropropene (B101151), commonly referred to as P2NP, is a crystalline organic compound with the chemical formula C₉H₉NO₂. Historically, it has been a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its synthesis is a classic example of carbon-carbon bond formation in organic chemistry. This technical guide provides an in-depth exploration of the historical context of P2NP synthesis, focusing on the seminal reactions, the evolution of methodologies, and detailed experimental protocols.
The primary and most historically significant method for synthesizing 1-phenyl-2-nitropropene is the Henry reaction, also known as the nitroaldol reaction.[1][2] Discovered by the Belgian chemist Louis Henry in 1895, this reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.[1][2] In the case of P2NP, benzaldehyde (B42025) and nitroethane are the starting materials. The initial product of the Henry reaction is a β-nitro alcohol (1-phenyl-2-nitropropan-1-ol), which is subsequently dehydrated to yield the nitroalkene, 1-phenyl-2-nitropropene.[1][3]
Shortly after Henry's discovery, the work of German chemist Emil Knoevenagel on the condensation of carbonyl compounds with active methylene (B1212753) compounds further solidified the foundation for this type of reaction.[3] The Knoevenagel condensation, in a broader sense, encompasses the reaction used to synthesize P2NP.[3] Over the years, various modifications and improvements to the original Henry reaction have been developed, primarily focusing on the choice of base catalyst and solvent to optimize reaction yields and conditions.
Data Presentation: A Comparative Analysis of Synthetic Protocols
The following table summarizes quantitative data from various historical and contemporary methods for the synthesis of 1-phenyl-2-nitropropene, showcasing the evolution of catalysts and reaction conditions.
The Henry Reaction Pathway for 1-Phenyl-2-Nitropropene Synthesis
The following diagram illustrates the logical progression of the base-catalyzed Henry reaction for the synthesis of 1-phenyl-2-nitropropene from benzaldehyde and nitroethane.
An In-depth Technical Guide on the Physical Properties of 1-Phenyl-2-nitropropene (P2NP)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core physical properties of 1-phenyl-2-nitropropene (B101151) (P2NP), a significant intermediate in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of 1-phenyl-2-nitropropene (B101151) (P2NP), a significant intermediate in the synthesis of various pharmaceuticals. The information is presented to facilitate research and development activities, with a focus on clarity, data accessibility, and reproducible experimental methodologies.
General and Physicochemical Properties
1-Phenyl-2-nitropropene, with the chemical formula C₉H₉NO₂, is an aromatic nitroalkene compound.[1] At room temperature, it exists as a light-yellow crystalline solid with a distinct odor.[1] This compound is of significant interest due to its role as a precursor in the synthesis of amphetamine and its derivatives, which have applications in treating conditions such as ADHD and narcolepsy.[1]
Table 1: General and Physicochemical Properties of 1-Phenyl-2-nitropropene
The solubility of P2NP is a critical factor in its handling, reaction kinetics, and purification. It is practically insoluble in water but shows good solubility in various organic solvents.
The following are detailed methodologies for key experiments related to the synthesis and characterization of 1-phenyl-2-nitropropene.
4.1. Synthesis of 1-Phenyl-2-nitropropene via the Henry Reaction
The most common method for synthesizing P2NP is the Henry (or nitroaldol) reaction, which involves the condensation of benzaldehyde (B42025) with nitroethane in the presence of a basic catalyst.[1]
Materials and Equipment:
Benzaldehyde
Nitroethane
n-Butylamine (catalyst)
Ethanol (solvent)
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Crystallization dish
Buchner funnel and flask for vacuum filtration
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mole), nitroethane (1.0 mole), and absolute ethanol (100 mL).
While stirring, add n-butylamine (5 mL) to the mixture.
Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.[8]
After the reflux period, allow the mixture to cool to room temperature. A yellow crystalline mass should form.[8]
The crude product can be purified by recrystallization from anhydrous ethanol.[8]
Filter the recrystallized product using a Buchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
4.2. Determination of Melting Point
The melting point of P2NP can be determined using a standard capillary melting point apparatus.[9][10]
Materials and Equipment:
Purified 1-phenyl-2-nitropropene
Capillary tubes (sealed at one end)
Melting point apparatus
Procedure:
Finely powder a small amount of the dry, purified P2NP.
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[11]
Place the capillary tube in the heating block of the melting point apparatus.
Heat the block at a rate of approximately 10-15 °C per minute for a preliminary determination.
For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.[12]
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted to obtain the melting point range.[10]
4.3. Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
Dissolve a small amount of purified P2NP in deuterated chloroform (CDCl₃).[4]
Transfer the solution to an NMR tube.
Acquire the ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).[13]
FT-IR Spectroscopy:
The FT-IR spectrum of solid P2NP can be recorded directly.[4]
Acquire the spectrum over a range of 4000-400 cm⁻¹.[4][6]
1-phenyl-2-nitropropene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-phenyl-2-nitropropene (B101151) (P2NP), a key chemical intermediate. The document details its ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenyl-2-nitropropene (B101151) (P2NP), a key chemical intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its primary applications, particularly within the pharmaceutical industry.
Core Chemical Identifiers and Properties
1-Phenyl-2-nitropropene, also known as (2-Nitroprop-1-en-1-yl)benzene, is a light-yellow crystalline solid.[1] It is recognized for its role as a precursor in the synthesis of various organic compounds. Its fundamental identifiers and physicochemical properties are summarized below.
Synthesis of 1-Phenyl-2-Nitropropene: The Henry Reaction
The primary method for synthesizing 1-phenyl-2-nitropropene is through a base-catalyzed condensation reaction between benzaldehyde (B42025) and nitroethane. This specific transformation is a variant of the Knoevenagel condensation and is widely known as the Henry reaction or nitroaldol reaction.[1][3] The reaction proceeds via a β-nitro alcohol intermediate, which is subsequently dehydrated to form the nitroalkene product.[1]
Experimental Protocol: Synthesis via Henry Reaction
This protocol describes a common laboratory-scale synthesis of 1-phenyl-2-nitropropene using n-butylamine as the catalyst.
Cold Isopropyl Alcohol (IPA) or Ethanol for washing
Procedure:
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 molar equivalent), nitroethane (1.0-1.2 molar equivalents), and a suitable solvent such as toluene or ethanol.
Reaction Conditions: Heat the mixture to reflux (approximately 60-100°C, depending on the solvent) and stir for several hours (typically 2-8 hours).[4] If using toluene, a Dean-Stark apparatus can be employed to remove the water produced as a byproduct, driving the reaction to completion.
Crystallization: After the reaction period, cool the mixture. The product, 1-phenyl-2-nitropropene, will often crystallize from the solution upon cooling. The process can be aided by placing the vessel in a freezer. If crystallization does not occur spontaneously, adding a small amount of cold water or scratching the inside of the flask can induce it.[2]
Isolation and Purification: Collect the yellow crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (e.g., isopropyl alcohol or ethanol) to remove residual impurities.
Drying: Air-dry the purified crystals or dry them in a vacuum chamber. The expected yield is typically in the range of 65-80%.[4] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Caption: Experimental workflow for the synthesis of 1-phenyl-2-nitropropene.
Key Synthetic Applications in Drug Development
1-Phenyl-2-nitropropene is a critical intermediate, primarily because it serves as a precursor to phenethylamines, a class of compounds with significant pharmacological activity. Its main applications are in the synthesis of amphetamine and phenyl-2-propanone (P2P), a precursor to methamphetamine.[1][6]
Reduction to Amphetamine
The most direct application in pharmaceutical synthesis is the reduction of 1-phenyl-2-nitropropene to 1-phenyl-2-aminopropane, commonly known as amphetamine.[1] This transformation is a key step in the production of medications like Adderall, which are used to treat ADHD and narcolepsy.[1][6] The reaction involves the reduction of both the nitro group to an amine and the hydrogenation of the carbon-carbon double bond.
Common Reducing Agents:
Lithium Aluminium Hydride (LAH)
Raney Nickel
Aluminum Amalgam
Palladium or Platinum catalysts (Catalytic Hydrogenation)[1]
Conversion to Phenyl-2-Propanone (P2P)
1-Phenyl-2-nitropropene can also be converted to phenyl-2-propanone (P2P), another important intermediate. This is typically achieved through a two-step process or a one-pot reaction. One common method involves the reduction of the nitroalkene to the corresponding oxime, which is then hydrolyzed in an acidic medium to yield the ketone.[7] An alternative route uses iron filings in hydrochloric or acetic acid to facilitate this transformation.[1][7] P2P is a well-known precursor for the synthesis of methamphetamine.
Caption: Key synthetic pathways originating from 1-phenyl-2-nitropropene.
Safety and Handling
1-Phenyl-2-nitropropene is classified as a harmful substance and is a known irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.
Storage:
The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C, as the compound can degrade over time at higher temperatures.[2]
An In-depth Technical Guide to the Solubility of 1-Phenyl-2-nitropropene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Phenyl-2-nitropropene (B101151) (P2NP), a crystalline solid with a characteristic yellow hue, is a significant intermediate in organic synthe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-nitropropene (B101151) (P2NP), a crystalline solid with a characteristic yellow hue, is a significant intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2][3] Its role as a precursor in the synthesis of various active pharmaceutical ingredients necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. Solubility data is critical for optimizing reaction conditions, developing purification protocols such as recrystallization, and for the formulation of drug products. This technical guide provides a comprehensive overview of the solubility of 1-phenyl-2-nitropropene in a range of common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Physicochemical Properties of 1-Phenyl-2-nitropropene
A foundational understanding of the physicochemical properties of 1-phenyl-2-nitropropene is essential for interpreting its solubility characteristics.
The solubility of 1-phenyl-2-nitropropene has been determined in several organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility is temperature-dependent; however, the temperatures for the following data points are not consistently reported in the literature.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent. The following protocol is a detailed methodology for determining the solubility of 1-phenyl-2-nitropropene in an organic solvent of interest.
Materials and Equipment:
1-Phenyl-2-nitropropene (high purity)
Selected organic solvent (analytical grade)
Analytical balance
Vials with screw caps
Orbital shaker or incubator with temperature control
Centrifuge
Syringes and syringe filters (e.g., 0.45 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
Procedure:
Preparation of Saturated Solution:
Add an excess amount of 1-phenyl-2-nitropropene to a vial. An excess is ensured when undissolved solid remains at the end of the experiment.
Add a known volume of the selected organic solvent to the vial.
Securely cap the vial to prevent solvent evaporation.
Equilibration:
Place the vial in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the dissolved solid is no longer increasing.
Phase Separation:
Once equilibrium is achieved, remove the vial from the shaker and allow the undissolved solid to settle by letting it stand or by centrifugation.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles. This step is crucial to avoid artificially high solubility readings.
Quantification by HPLC:
Prepare a series of standard solutions of 1-phenyl-2-nitropropene of known concentrations in the chosen solvent.
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.
Analytical Method Validation:
The HPLC method used for quantification should be validated for linearity, accuracy, and precision to ensure reliable results.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of 1-phenyl-2-nitropropene.
Conclusion
This technical guide has provided a detailed overview of the solubility of 1-phenyl-2-nitropropene in various organic solvents, a critical parameter for its application in research and development. The tabulated quantitative and qualitative data serve as a valuable reference for scientists. Furthermore, the detailed experimental protocol for the shake-flask method offers a robust methodology for researchers to determine the solubility of this compound in other solvents of interest, ensuring accurate and reproducible results. The provided workflow diagram offers a clear visual guide to this experimental process. A thorough understanding and application of this information will facilitate the effective use of 1-phenyl-2-nitropropene in synthetic and pharmaceutical applications.
Stereoisomers of 1-Phenyl-2-nitropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Phenyl-2-nitropropene (B101151) (P2NP), a key intermediate in pharmaceutical and chemical synthesis, can exist as two geometric stereoisomers: (E...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2-nitropropene (B101151) (P2NP), a key intermediate in pharmaceutical and chemical synthesis, can exist as two geometric stereoisomers: (E) and (Z). This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of these isomers. Due to the thermodynamic stability of the (E)-isomer, the vast majority of published literature focuses on this form. Data and experimental protocols for the (Z)-isomer are notably scarce. This document summarizes the available quantitative data, details established experimental protocols for the synthesis of (E)-1-phenyl-2-nitropropene, and presents logical workflows for its synthesis and purification.
Introduction
1-Phenyl-2-nitropropene, also known as β-methyl-β-nitrostyrene, is a nitroalkene of significant interest in organic synthesis.[1] Its utility stems from the electron-withdrawing nature of the nitro group, which polarizes the conjugated system, making the double bond susceptible to nucleophilic attack.[2] This reactivity renders P2NP a valuable precursor for the synthesis of various pharmaceuticals, including amphetamine and its derivatives, where it is used to produce a racemic mixture of the final product.[3][4] The compound's derivatives have also been explored for potential anti-tumor and bactericidal activities.[2]
The presence of a carbon-carbon double bond in 1-phenyl-2-nitropropene gives rise to geometric isomerism, resulting in (E) and (Z) stereoisomers. The (E)-isomer, with the phenyl and nitro groups on opposite sides of the double bond, is the thermodynamically more stable and commonly synthesized form.[2] Information regarding the synthesis and characterization of the (Z)-isomer is limited in publicly available literature.
Synthesis of (E)-1-Phenyl-2-nitropropene
The primary synthetic route to (E)-1-phenyl-2-nitropropene is the Henry reaction (also known as a nitroaldol reaction), which involves the condensation of benzaldehyde (B42025) with nitroethane in the presence of a basic catalyst.[3][4] The reaction proceeds through a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the nitroalkene.[2]
General Reaction Pathway
The synthesis can be depicted by the following general scheme:
Caption: General synthesis pathway for (E)-1-phenyl-2-nitropropene.
Experimental Protocols
Several variations of the Henry reaction have been reported, differing in the catalyst, solvent, and reaction conditions. Below are detailed protocols for common methods.
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine benzaldehyde (1 mole), nitroethane (1 mole), and anhydrous ethanol (100 mL).
Catalyst Addition: Add n-butylamine (5 mL).
Reflux: Heat the mixture to reflux for 8 hours.
Crystallization: Cool the reaction mixture and stir. A yellow crystalline mass of (E)-1-phenyl-2-nitropropene will form.
Purification: Recrystallize the crude product from anhydrous ethanol.
Protocol 2: Cyclohexylamine Catalysis in Glacial Acetic Acid [5]
Reaction Setup: To a solution of benzaldehyde (9.8 mmol) in glacial acetic acid (5.3 mL), add nitroethane (13.9 mmol) and cyclohexylamine (1.3 mL).
Heating: Heat the mixture at 100°C for 6 hours.
Precipitation: Cool the mixture and dilute with water (1 mL). Cool overnight in a water bath to allow for crystal formation.
Isolation: Filter the crystals and air dry.
Purification: Recrystallize the crude solid from ethanol to yield (E)-1-phenyl-2-nitropropene.
Reaction Setup: A solution of benzaldehyde (6.4 g) and ammonium acetate (1.0 g) in nitroethane (20 mL) is prepared.
Reflux: The solution is heated to reflux for 5 hours.
Workup: After cooling, the solvent is removed.
Purification: The residue is purified by column chromatography on silica (B1680970) gel (hexane-chloroform, 2:1, v/v) and then recrystallized from hexane.
Purification Workflow
The purification of crude 1-phenyl-2-nitropropene is crucial to obtain a product of high purity. Recrystallization is a commonly employed method.[4]
Caption: Workflow for the purification of (E)-1-phenyl-2-nitropropene.
Physicochemical and Spectroscopic Data of (E)-1-Phenyl-2-nitropropene
The following tables summarize the available quantitative data for (E)-1-phenyl-2-nitropropene.
There is a significant lack of experimental data in the peer-reviewed literature regarding the stereoselective synthesis and isolation of the (Z)-isomer of 1-phenyl-2-nitropropene. It is presumed to be the less stable isomer due to steric hindrance between the phenyl and nitro groups on the same side of the double bond.
Chromatography: Techniques such as column chromatography on silica gel, potentially impregnated with silver nitrate, can sometimes be effective in separating geometric isomers due to differential interactions with the stationary phase.[10]
Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional crystallization may be a viable separation method.
It is also possible that the (Z)-isomer could be formed in small amounts alongside the (E)-isomer in the synthetic procedures described above. However, its isolation and characterization have not been widely reported. Computational studies on related nitroalkenes suggest that E-Z interconversion can be solvent-dependent and promoted by thermal or photolytic conditions.[11]
Signaling Pathways and Applications
1-Phenyl-2-nitropropene is primarily a synthetic intermediate. Its biological activity is not the end goal of its synthesis in the context of drug development. The primary application is its reduction to 1-phenyl-2-aminopropane (amphetamine).
Caption: Key synthetic transformations of (E)-1-phenyl-2-nitropropene.
The reduction of the nitroalkene can be achieved using various reducing agents, such as lithium aluminum hydride (LAH), sodium borohydride, or catalytic hydrogenation with catalysts like Raney nickel or palladium.[3] This process simultaneously reduces the double bond and the nitro group to an amine.
Conclusion
This technical guide has summarized the available information on the stereoisomers of 1-phenyl-2-nitropropene. The (E)-isomer is well-characterized, with established synthetic protocols and a body of physicochemical and spectroscopic data. In contrast, the (Z)-isomer remains largely uncharacterized in the scientific literature, highlighting a gap in the current knowledge base. Further research is needed to develop methods for the stereoselective synthesis or isolation of the (Z)-isomer and to characterize its properties and potential reactivity differences compared to the (E)-isomer. Such studies would provide a more complete understanding of this important synthetic intermediate and its potential applications.
The Chemistry of 1-Phenyl-2-nitropropene: A Technical Guide to Reactivity and Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Phenyl-2-nitropropene (B101151) (P2NP), a crystalline solid with a faint aromatic odor, serves as a critical intermediate in organic synthesis, m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2-nitropropene (B101151) (P2NP), a crystalline solid with a faint aromatic odor, serves as a critical intermediate in organic synthesis, most notably in the pharmaceutical industry for the production of amphetamine and its derivatives.[1][2] Its reactivity is dominated by the conjugated system formed by the phenyl group, the carbon-carbon double bond, and the electron-withdrawing nitro group. This arrangement makes P2NP susceptible to a variety of chemical transformations, including reduction, nucleophilic addition, and cycloaddition reactions.[3][4] This technical guide provides an in-depth analysis of the reactivity and reaction mechanisms of 1-phenyl-2-nitropropene, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical pathways.
Physicochemical Properties
1-Phenyl-2-nitropropene is a yellow crystalline powder.[5] Key physicochemical properties are summarized in the table below.
The primary route for synthesizing 1-phenyl-2-nitropropene is the Henry reaction, also known as a nitroaldol condensation.[7][10] This reaction involves the condensation of benzaldehyde (B42025) with nitroethane in the presence of a basic catalyst.[7][11]
General Reaction Mechanism
The reaction proceeds in three main steps:
Deprotonation: The base removes a proton from the α-carbon of nitroethane, forming a resonance-stabilized nitronate anion.[11]
Nucleophilic Addition: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-nitro alcohol intermediate.[1][11]
Dehydration: The β-nitro alcohol is subsequently dehydrated to yield the final product, 1-phenyl-2-nitropropene. This step is often facilitated by heat and the removal of water, which drives the reaction to completion.[1][10][11]
Fig. 1: General mechanism of the Henry reaction for P2NP synthesis.
Experimental Protocol: Synthesis via Henry Condensation
This protocol is adapted from literature descriptions.[2][12]
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5 mL of ethanol.[12]
With stirring, add 2.02 mL of nitroethane, followed by 0.3 mL of n-butylamine.[12]
Slowly add 2.88 mL of benzaldehyde over a period of 2 minutes.[12]
Attach a calcium chloride drying tube to the top of the condenser.
Heat the mixture to reflux and maintain for 8 hours. The reaction mixture will typically change color from yellow-orange to red-orange.[12]
After 8 hours, remove the heat source and allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure or by evaporation.[12]
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol (B130326) to yield yellow crystals of 1-phenyl-2-nitropropene.[12][13]
Reactivity and Key Reaction Mechanisms
The reactivity of P2NP is largely dictated by the electrophilic nature of the carbon-carbon double bond, which is rendered electron-deficient by the powerful electron-withdrawing nitro group.[3]
Reduction Reactions
One of the most significant reactions of P2NP is its reduction, which can lead to either 1-phenyl-2-aminopropane (amphetamine) or 1-phenyl-2-propanone (P2P), a key precursor for methamphetamine.[1][14] The choice of reducing agent and reaction conditions determines the final product.
Complete reduction of both the nitro group and the double bond yields amphetamine.[1] Various reducing agents can accomplish this transformation.
In a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LAH (e.g., 1.4 g, 37 mmol) in dry THF (30 mL).[13][14]
Cool the suspension in an ice bath.
Dissolve P2NP (e.g., 1.2 g, 7.4 mmol) in dry THF (15 mL) and add it to the dropping funnel.[13][14]
Add the P2NP solution dropwise to the stirred LAH suspension over 15 minutes.[13][14]
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes, followed by refluxing for 1 hour.[13][14]
After reflux, cool the mixture and carefully quench the excess LAH by the dropwise addition of water, followed by a sodium hydroxide (B78521) solution.
Filter the resulting aluminum salts and wash with THF.
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or conversion to a salt.
Note: A large excess of LAH is required for the complete reduction to amphetamine. A smaller excess may result in the formation of 1-phenyl-2-propanoxime as the major product.[14][16]
Partial reduction of P2NP followed by hydrolysis can yield 1-phenyl-2-propanone (P2P).[1][14] A common method involves using iron in the presence of an acid.[14]
Reaction Mechanism:
The reaction with iron and hydrochloric acid involves the reduction of the nitro group to an intermediate that hydrolyzes to the ketone.[14]
Fig. 3: Reduction of P2NP to P2P.
Experimental Protocol: Reduction with Iron and HCl
This protocol is based on a described procedure.[14]
In a two-phase solvent system of toluene and water, suspend P2NP and iron powder.
Add a catalytic amount of ferric chloride.
Add hydrochloric acid portion-wise while monitoring the reaction temperature.
After the reaction is complete (monitored by TLC), separate the organic layer.
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
Remove the solvent under reduced pressure to yield crude P2P, which can be purified by vacuum distillation.
Michael Addition
Due to the electron-withdrawing nitro group, P2NP is an excellent Michael acceptor.[3][4] It readily reacts with a variety of nucleophiles, which add to the β-carbon of the double bond.[4] This reaction is synthetically useful for forming new carbon-carbon and carbon-heteroatom bonds.[4][10]
Fig. 4: General mechanism of Michael addition to P2NP.
Cycloaddition Reactions
As an electron-deficient dienophile, 1-phenyl-2-nitropropene can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes. This provides a pathway for the synthesis of complex cyclic structures.[4]
Applications in Drug Development
The primary application of 1-phenyl-2-nitropropene in the pharmaceutical industry is as a precursor for the synthesis of amphetamine-class drugs, such as Adderall, which is used to treat ADHD and narcolepsy.[1][2][3] Beyond this, derivatives of P2NP have been investigated for other biological activities. Research has indicated potential anti-tumor and bactericidal properties, with greater activity observed against Gram-positive bacteria.[3][10] The nitroolefin structure is considered an important pharmacophore, and modifications of the P2NP molecule are an area of interest for the synthesis of novel compounds with potential therapeutic value.[10]
Safety and Handling
1-Phenyl-2-nitropropene is classified as harmful and is a known irritant.[1] Direct contact with skin and eyes, as well as inhalation of fumes, should be avoided.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. P2NP should be stored in a cool (2-8°C), dry place away from strong oxidizing agents.[1] At higher temperatures, it is not very stable and can degrade over time.[1]
Conclusion
1-Phenyl-2-nitropropene is a versatile and highly reactive synthetic intermediate. Its rich chemistry, centered around the activated carbon-carbon double bond, allows for a wide range of transformations. A thorough understanding of its reaction mechanisms, particularly reduction and nucleophilic addition reactions, is crucial for its effective use in the synthesis of pharmaceuticals and other fine chemicals. While its primary role is as a precursor to amphetamines, ongoing research into the biological activities of its derivatives suggests potential for broader applications in drug discovery and development.
An In-depth Technical Guide to the Toxicological Properties of 1-Phenyl-2-Nitropropene
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Phenyl-2-nitropropene (B101151) (P2NP), a yellow crystalline solid, is a chemical intermediate with notable applications in the synthesis of vari...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2-nitropropene (B101151) (P2NP), a yellow crystalline solid, is a chemical intermediate with notable applications in the synthesis of various organic compounds, including pharmaceuticals. Despite its utility, a comprehensive understanding of its toxicological profile is crucial for ensuring safety in research and industrial settings. This technical guide provides an in-depth review of the current knowledge regarding the toxicological properties of 1-phenyl-2-nitropropene. It covers acute toxicity data, irritant properties, and potential mechanisms of toxicity, including proposed metabolic pathways and cellular effects. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. While significant gaps in the literature exist, this guide synthesizes the available data to offer a foundational understanding of P2NP's toxicology.
Chemical and Physical Properties
1-Phenyl-2-nitropropene, also known as β-methyl-β-nitrostyrene, is an aromatic nitroalkene. A summary of its key chemical and physical properties is provided in Table 1.
Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.
Toxicological Data
The primary toxicological data available for 1-phenyl-2-nitropropene pertains to its acute toxicity and irritant effects.
Acute Toxicity
Quantitative data on the acute toxicity of P2NP is limited to median lethal dose (LD50) values from studies conducted several decades ago. These values are summarized in Table 2.
Organism
Test Type
Route of Administration
Reported Dose
Effect
Source
Mouse
LD50
Intraperitoneal
154 mg/kg
-
Chemotherapy Vol. 11, Pg. 321, 1963
Mouse
LD50
Oral
1176 mg/kg
-
Chemotherapy Vol. 11, Pg. 321, 1963
Rat
LD
Oral
> 500 mg/kg
-
National Academy of Sciences, National Research Council, Chemical-Biological Coordination Center, Review. Vol. 5, Pg. 32, 1953
Rat
LD50
Intraperitoneal
200 mg/kg
-
Based on the Globally Harmonised System (GHS), 1-phenyl-2-nitropropene is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]
Irritant Properties
1-Phenyl-2-nitropropene is recognized as an irritant.[1] Exposure can cause irritation to the skin, eyes, and respiratory system.[4]
Experimental Protocols
General Protocol for Acute Oral Toxicity Study (Rodent)
This protocol outlines a plausible methodology for an acute oral toxicity study.
Test Animals: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice), typically of a single sex, are used. Animals are acclimatized to laboratory conditions before the study.
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.
Dose Preparation: The test substance (1-phenyl-2-nitropropene) is typically dissolved or suspended in a suitable vehicle (e.g., corn oil or water with a suspending agent).
Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. Multiple dose groups with a range of concentrations are used to determine the dose-response relationship.
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for a period of at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
Data Collection: The number of mortalities in each dose group is recorded. Clinical signs, body weight changes, and any abnormalities are documented.
Pathology: A gross necropsy is performed on all animals at the end of the study.
LD50 Calculation: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.
Experimental Workflow for an Acute Oral Toxicity Study.
Metabolism
The metabolism of 1-phenyl-2-nitropropene in mammals has not been extensively studied from a toxicological perspective. Most of the available literature focuses on its reduction in the context of clandestine amphetamine synthesis.[1][5] However, based on its chemical structure, a hypothetical metabolic pathway can be proposed.
As a xenobiotic, P2NP is likely to undergo Phase I and Phase II metabolic reactions in the liver.
Phase I Metabolism: The primary Phase I reactions are expected to involve the reduction of the nitro group and the saturation of the alkene double bond. Cytochrome P450 enzymes and other reductases are likely involved in these transformations. The reduction of the nitro group can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, which are often reactive. Complete reduction would yield 1-phenyl-2-aminopropane (amphetamine). The double bond can be reduced to yield 1-phenyl-2-nitropropane.[6]
Phase II Metabolism: The products of Phase I metabolism, as well as the parent compound, could undergo conjugation reactions. For example, hydroxylated metabolites could be conjugated with glucuronic acid or sulfate. The nitroalkane structure might also be susceptible to glutathione (B108866) conjugation.
Proposed metabolic pathway for 1-phenyl-2-nitropropene.
Mechanisms of Toxicity
The precise molecular mechanisms underlying the toxicity of 1-phenyl-2-nitropropene are not well-elucidated. However, based on its chemical structure as a nitroalkene and an aromatic compound, several potential mechanisms can be postulated.
Oxidative Stress
Aromatic nitro compounds are known to be capable of redox cycling, which can lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[7][8] An excessive production of ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative stress. This can result in damage to cellular macromolecules, including lipids, proteins, and DNA.
Mitochondrial Dysfunction
Mitochondria are primary targets for many toxic substances. The generation of ROS can lead to mitochondrial damage, including a decrease in the mitochondrial membrane potential (ΔΨm).[9][10] A sustained decrease in ΔΨm can impair ATP synthesis and trigger the intrinsic pathway of apoptosis through the release of pro-apoptotic factors like cytochrome c.
Caspase Activation and Apoptosis
The induction of apoptosis, or programmed cell death, is a common mechanism of toxicity for many chemicals. The release of cytochrome c from damaged mitochondria can lead to the activation of a cascade of proteases known as caspases, particularly caspase-9 and the executioner caspase-3.[11][12][13] The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Hypothetical signaling cascade for P2NP-induced cellular toxicity.
Gaps in Knowledge and Future Directions
The current body of literature on the toxicological properties of 1-phenyl-2-nitropropene is limited. Significant research is needed to fully characterize its toxicological profile. Key areas for future investigation include:
Detailed Metabolism Studies: In vivo and in vitro studies are required to elucidate the specific metabolic pathways of P2NP in mammals, including the identification of key enzymes and metabolites.
Mechanism of Toxicity Studies: Research is needed to confirm the role of oxidative stress, mitochondrial dysfunction, and apoptosis in P2NP-induced toxicity. The effect of P2NP on specific signaling pathways should also be investigated.
Genotoxicity and Carcinogenicity: The genotoxic and carcinogenic potential of P2NP has not been thoroughly investigated and warrants further study.
Chronic Toxicity: Data on the effects of long-term, low-level exposure to P2NP is currently unavailable.
Conclusion
1-Phenyl-2-nitropropene is a chemical intermediate with moderate acute toxicity and known irritant properties. While quantitative LD50 data exists, detailed experimental protocols and a comprehensive understanding of its metabolic fate and mechanisms of toxicity are lacking. Based on its chemical structure, it is plausible that P2NP induces toxicity through mechanisms involving oxidative stress, mitochondrial dysfunction, and apoptosis. Further research is essential to fill the existing knowledge gaps and to establish a more complete and robust toxicological profile for this compound, which will be critical for ensuring its safe handling and use in all applications.
An In-depth Technical Guide on the Stability and Degradation of 1-Phenyl-2-nitropropene
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Phenyl-2-nitropropene (B101151) (P2NP), a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in forensic che...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2-nitropropene (B101151) (P2NP), a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in forensic chemistry, exhibits a degree of instability that necessitates a thorough understanding of its degradation profile. This technical guide provides a comprehensive overview of the stability and degradation of P2NP under various stress conditions, including thermal, photolytic, hydrolytic, and oxidative environments. This document summarizes available quantitative data, details experimental protocols for stability-indicating studies, and elucidates potential degradation pathways. The information presented herein is intended to guide researchers, scientists, and drug development professionals in the handling, storage, and analysis of P2NP, ensuring the integrity of research and the quality of synthesized materials.
Introduction
1-Phenyl-2-nitropropene, also known as β-methyl-β-nitrostyrene, is a crystalline solid with a characteristic yellow color.[1][2] Its utility as a precursor in the synthesis of amphetamine and related compounds underscores the importance of understanding its chemical stability.[1] Degradation of P2NP can lead to the formation of impurities, which may impact the yield and purity of the final product and introduce analytical challenges. This guide aims to consolidate the current knowledge on the stability and degradation of P2NP.
Physicochemical Properties
A summary of the key physicochemical properties of 1-phenyl-2-nitropropene is provided in the table below.
1-Phenyl-2-nitropropene is known to be unstable under certain conditions, particularly at elevated temperatures.[1] Forced degradation studies, which intentionally subject a compound to stress conditions, are crucial for identifying potential degradation products and establishing degradation pathways.[3][4] The recommended extent of degradation in such studies is typically between 5-20% to ensure that primary degradants are formed without excessive secondary degradation.[5][6]
Thermal Degradation
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of nitrostyrenes. For β-methyl-β-nitrostyrenes, irradiation can lead to rearrangement and fragmentation, forming products such as 1-phenyl-1,2-propanedione-1-oxime, as well as corresponding aldehydes and acids. The rate of disappearance of the nitro group upon irradiation can be influenced by substituents on the phenyl ring.
Hydrolytic Degradation
Hydrolysis, the reaction with water, can lead to the degradation of P2NP, particularly under acidic or basic conditions. A potential hydrolysis product of P2NP is 1-phenyl-2-propanone (P2P), which can be formed through partial reduction and hydrolysis.[7] The susceptibility of a drug substance to hydrolysis should be evaluated across a range of pH values.[5]
Oxidative Degradation
Oxidative conditions can also promote the degradation of P2NP. The use of oxidizing agents such as hydrogen peroxide is a common practice in forced degradation studies. The conjugated double bond and the nitro group in P2NP are potential sites for oxidative attack.
Potential Degradation Pathways
Based on the available literature, a logical degradation pathway can be proposed. The primary degradation products are likely to arise from reactions involving the nitro group and the alkene bond.
1-Phenyl-2-nitropropene as a Michael Acceptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Phenyl-2-nitropropene (B101151) (P2NP), a crystalline solid with the chemical formula C₉H₉NO₂, is a versatile and highly reactive Michael acc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-nitropropene (B101151) (P2NP), a crystalline solid with the chemical formula C₉H₉NO₂, is a versatile and highly reactive Michael acceptor in organic synthesis. Its utility stems from the electron-withdrawing nature of the nitro group, which polarizes the conjugated system, rendering the β-carbon of the alkene susceptible to nucleophilic attack. This reactivity makes P2NP a valuable precursor in the synthesis of a wide array of chemical compounds, including pharmaceuticals. Notably, it serves as a key intermediate in the production of amphetamine, a medication used to treat ADHD and narcolepsy.[1] This guide provides a comprehensive technical overview of 1-phenyl-2-nitropropene's role as a Michael acceptor, detailing reaction mechanisms, experimental protocols, and quantitative data for various nucleophilic additions. Furthermore, it delves into the biological significance of nitroalkenes, highlighting their interaction with signaling pathways relevant to drug development.
The Michael Addition Reaction of 1-Phenyl-2-nitropropene
The quintessential reaction of 1-phenyl-2-nitropropene is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated nitroalkene. The strong electron-withdrawing capacity of the nitro group facilitates this reaction by stabilizing the resulting carbanion intermediate. A broad spectrum of nucleophiles, including enolates, thiols, amines, and organometallic reagents, can participate in this reaction, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.[2]
The general mechanism proceeds in three key steps:
Nucleophilic Attack: The nucleophile adds to the electrophilic β-carbon of the nitroalkene.
Intermediate Formation: A resonance-stabilized carbanion (a nitronate anion) is formed.
Protonation: The intermediate is protonated, typically by a protic solvent or during acidic workup, to yield the final product.
Application Notes and Protocols: Synthesis of 1-Phenyl-2-Nitropropene via the Henry Reaction
Audience: Researchers, scientists, and drug development professionals. Introduction 1-Phenyl-2-nitropropene (B101151), commonly known as P2NP, is an organic compound with the chemical formula C₉H₉NO₂.[1] It serves as a s...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-2-nitropropene (B101151), commonly known as P2NP, is an organic compound with the chemical formula C₉H₉NO₂.[1] It serves as a significant intermediate in organic synthesis, particularly as a precursor in the pharmaceutical industry for the manufacture of drugs like Adderall, a medication used to treat ADHD and narcolepsy.[1] The primary and most well-documented method for synthesizing P2NP is the Henry reaction, also known as the nitroaldol reaction.[1][2] This reaction involves a base-catalyzed condensation between an aldehyde (benzaldehyde) and a nitroalkane (nitroethane).[1][2][3] The versatility of the Henry reaction and the utility of its products make it a cornerstone C-C bond-forming reaction in organic chemistry.[2][3]
Reaction Mechanism: The Henry Reaction
The synthesis of 1-phenyl-2-nitropropene from benzaldehyde (B42025) and nitroethane is a variant of the Knoevenagel condensation, which falls under the broader class of Henry reactions.[1] The reaction proceeds in several reversible steps:
Deprotonation: A basic catalyst, such as a primary amine (e.g., n-butylamine), deprotonates the nitroethane at the α-carbon, forming a resonance-stabilized nitronate anion.[1][3][4]
Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of benzaldehyde.[1][4] This step forms a β-nitro alkoxide intermediate.
Protonation: The intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-nitro alcohol.[3][4]
Dehydration: The β-nitro alcohol intermediate is subsequently dehydrated (elimination of a water molecule) to yield the final product, the nitroalkene 1-phenyl-2-nitropropene.[1][2] The removal of water helps to drive the reaction to completion.[1]
Caption: Mechanism of the Henry reaction for P2NP synthesis.
Experimental Protocols
Multiple catalysts and solvent systems can be employed for the synthesis of P2NP. Below are detailed protocols for several common methods.
Microwave assistance can dramatically reduce reaction times.
Reagents and Equipment:
Benzaldehyde (100 mL)
Nitroethane (100 mL)
Glacial Acetic Acid (25 mL)
n-Butylamine (20 mL)
Isopropyl Alcohol (IPA, 100 mL)
500 mL beaker
Microwave oven (e.g., 750 W)
Freezer
Procedure:
Place benzaldehyde, nitroethane, glacial acetic acid, and n-butylamine into the 500 mL beaker.
Place the beaker in a microwave oven set to a suitable power (e.g., 750 W).
Heat the mixture until it boils, then turn off the microwave and allow it to cool to room temperature.
Repeat the heating and cooling cycle at least 6 times.
After the final cycle, add 100 mL of IPA to the mixture and stir.
Place the mixture in a freezer for 12 hours to induce crystallization of the 1-phenyl-2-nitropropene.
Collect the crystals via filtration.
Quantitative Data Summary
The choice of catalyst and solvent significantly impacts reaction conditions and yield. The following table summarizes quantitative data from various reported synthesis methods.
The overall process for the synthesis and purification of P2NP follows a standardized laboratory workflow, illustrated below.
Caption: General workflow for P2NP synthesis and purification.
Safety Precautions
The synthesis of 1-phenyl-2-nitropropene involves hazardous chemicals and should only be performed by trained professionals in a controlled laboratory setting.
Chemical Hazards: Benzaldehyde is harmful if swallowed and causes skin irritation. Nitroethane is flammable and harmful. Amine catalysts like n-butylamine are corrosive and toxic.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: All procedures should be carried out in a well-ventilated fume hood to minimize inhalation exposure.
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Catalytic Systems for the Synthesis of 1-Phenyl-2-Nitropropene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for various catalytic systems employed in the synthesis of 1-phenyl-2-nitroprop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various catalytic systems employed in the synthesis of 1-phenyl-2-nitropropene (B101151), a key intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis primarily relies on the Henry (nitroaldol) condensation reaction between benzaldehyde (B42025) and nitroethane.[2] This guide covers traditional base-catalyzed methods, modern microwave-assisted protocols, and emerging catalytic systems, presenting quantitative data in structured tables for easy comparison and providing detailed methodologies for key experiments.
Overview of Catalytic Systems
The synthesis of 1-phenyl-2-nitropropene is achieved through the base-catalyzed condensation of benzaldehyde and nitroethane. This reaction proceeds via a β-nitro alcohol intermediate, which subsequently dehydrates to yield the final product.[3] The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and yield.[3] While simple amine bases are the most commonly employed catalysts, research into more advanced systems, including organocatalysts and metal complexes, is ongoing to improve selectivity and reaction conditions.
A general workflow for the synthesis of 1-phenyl-2-nitropropene involves the reaction of the starting materials in the presence of a catalyst, followed by workup and purification of the product, typically by recrystallization.
Caption: General workflow for 1-phenyl-2-nitropropene synthesis.
Base-Catalyzed Systems
Simple amine bases are the most traditional and widely used catalysts for the synthesis of 1-phenyl-2-nitropropene. These catalysts deprotonate nitroethane to form a resonance-stabilized anion, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.[2] The resulting β-nitro alcohol intermediate is then dehydrated to form the product.[3] Common catalysts in this class include n-butylamine, cyclohexylamine, methylamine (B109427), and ammonium (B1175870) acetate.[2][4]
Protocol 2.1: n-Butylamine Catalysis in Ethanol [4]
Reaction Setup: In a 1000 mL round-bottomed flask, combine one mole of benzaldehyde, one mole of nitroethane, 5 mL of n-butylamine, and 100 mL of anhydrous ethanol.
Reaction: Reflux the mixture for 8 hours.
Workup and Purification: Cool the reaction mixture and stir. A heavy, yellow crystalline mass will form. Collect the crystals by filtration and recrystallize from anhydrous ethanol. The resulting 1-phenyl-2-nitropropene should have a melting point of approximately 65°C.
Protocol 2.2: Cyclohexylamine Catalysis in Excess Nitroethane [1][4]
Reaction Setup: To 55 g (0.5 mol) of benzaldehyde in a 500 mL flask, add 40 g (0.5 mol) of nitroethane and 10 mL of cyclohexylamine.
Reaction: Reflux the mixture for 6 hours on a water bath. Two layers will form.
Workup and Purification: Separate the lower orange layer containing the product. Add 50 mL of water and then remove it with a pipette until the product crystallizes. Add 200 mL of 95% denatured ethanol to the orange crystals. The color of the crystals will change to white-yellow. Filter the crystals to obtain the purified product.
Protocol 2.3: Methylamine Catalysis in Alcohol [4]
Reaction Setup: Combine 1 mole of benzaldehyde, 1.2 moles of nitroethane, and 15 mL of diluted aqueous methylamine in 150 mL of alcohol (e.g., isopropanol (B130326) or ethanol).
Reaction: Stir and slightly heat the mixture for approximately 4 hours.
Workup and Purification: Transfer the reaction mixture to a beaker and cool in a refrigerator at 4°C. If precipitation does not occur, add water and return the mixture to the refrigerator. The product oil will slowly crystallize. If needed, scratch the side of the beaker with a glass rod to induce crystallization.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate the Henry condensation, leading to shorter reaction times and often improved yields.[3] This method is considered a greener alternative to conventional heating.
Reaction Setup: In a 500 mL beaker, place 100 mL of benzaldehyde, 100 mL of nitroethane, 25 mL of glacial acetic acid, and 20 mL of n-butylamine. Cover the beaker with a rubber glove.
Reaction: Place the beaker in a microwave oven set to 750 W. Heat the mixture until it boils.
Cycling: Cool the mixture to room temperature. Repeat the heating and cooling cycle at least 6 times.
Workup and Purification: Add 100 mL of isopropyl alcohol (IPA) to the reaction mixture, stir, and place it in a freezer for 12 hours to crystallize the 1-phenyl-2-nitropropene.
Emerging Catalytic Systems
While less documented specifically for 1-phenyl-2-nitropropene, organocatalysts and metal complexes are highly effective for the broader class of Henry reactions and represent a promising area for future development.
Organocatalytic Systems
Bifunctional organocatalysts, such as those containing both a thiourea (B124793) and an amine group, are particularly effective in promoting Henry reactions.[3] These catalysts operate through a dual activation mechanism where the amine moiety activates the carbonyl compound, and the thiourea group activates the nitroalkane through hydrogen bonding.[3]
Caption: Dual activation by a bifunctional organocatalyst.
Metal Complex Catalysis
Chiral metal complexes, particularly those involving copper, have been successfully employed for asymmetric Henry reactions, yielding β-nitro alcohols with high enantioselectivity. While specific protocols for the direct synthesis of 1-phenyl-2-nitropropene are not as prevalent in the reviewed literature, the principles can be adapted. These catalysts typically involve a metal center coordinated to a chiral ligand.
Although detailed protocols for organocatalytic and metal-catalyzed synthesis of 1-phenyl-2-nitropropene are not as readily available as for traditional methods, the general procedures often involve stirring the reactants with a catalytic amount of the organocatalyst or metal complex in an appropriate solvent at a controlled temperature.
Reaction Mechanism
The synthesis of 1-phenyl-2-nitropropene via the Henry reaction proceeds in two main stages: the nitroaldol addition followed by dehydration.
Caption: Mechanism of the base-catalyzed Henry reaction.
Nitroaldol Addition: A base abstracts an acidic proton from the α-carbon of nitroethane to form a nitronate anion. This anion then attacks the electrophilic carbonyl carbon of benzaldehyde to form a β-nitro alkoxide. Protonation of the alkoxide yields the β-nitro alcohol intermediate.
Dehydration: The β-nitro alcohol is subsequently dehydrated, typically under the reaction conditions, to yield the final product, 1-phenyl-2-nitropropene. The removal of water can be facilitated by azeotropic distillation using a Dean-Stark apparatus to drive the reaction to completion.[3]
reduction of 1-phenyl-2-nitropropene to amphetamine
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Author: BenchChem Technical Support Team. Date: December 2025
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Application
Application Notes: The Role of 1-Phenyl-2-nitropropene in Pharmaceutical Synthesis
Introduction 1-Phenyl-2-nitropropene (P2NP), also known as (2-nitroprop-1-en-1-yl)benzene, is a crystalline organic compound with the chemical formula C₉H₉NO₂.[1] It appears as a light-yellow solid with a distinct odor a...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
1-Phenyl-2-nitropropene (P2NP), also known as (2-nitroprop-1-en-1-yl)benzene, is a crystalline organic compound with the chemical formula C₉H₉NO₂.[1] It appears as a light-yellow solid with a distinct odor and is soluble in various organic solvents.[2] In the fields of organic synthesis and medicinal chemistry, P2NP serves as a versatile precursor, primarily due to the reactivity conferred by its nitroalkene functional group.[3][4] The electron-withdrawing nature of the nitro group makes the carbon-carbon double bond susceptible to nucleophilic attack, positioning P2NP as an excellent Michael acceptor.[3][5] This reactivity is fundamental to its role in forming complex molecular structures, including various pharmaceuticals.[3]
P2NP is a key intermediate in the synthesis of several pharmaceutical agents, most notably those belonging to the amphetamine class.[1][4][6][7] Its primary application involves the reduction of its nitro group and hydrogenation of its double bond to produce 1-phenyl-2-aminopropane, the chemical name for amphetamine.[1] This compound is a central nervous system stimulant and a key component of medications like Adderall, which are prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][4][8] Beyond direct reduction, P2NP can also be converted to phenylacetone (B166967) (P2P), another critical precursor for amphetamine and methamphetamine.[1][9] The versatility of P2NP and related nitrostyrenes extends to the synthesis of other bioactive molecules, including potential anti-tumor and bactericidal agents.[3][4]
Disclaimer: 1-Phenyl-2-nitropropene (P2NP) and its primary synthetic target, phenylacetone (P2P), are regulated substances in many jurisdictions due to their use in illicit drug manufacturing.[1] All handling, synthesis, and use of these compounds must be conducted in strict compliance with all applicable local, state, and federal laws and regulations. Appropriate safety precautions, including the use of personal protective equipment, should be employed when working with these chemicals.
Synthetic Pathways and Protocols
Synthesis of 1-Phenyl-2-nitropropene (P2NP)
The most common method for synthesizing P2NP is the Henry reaction (also known as a nitroaldol condensation), which involves the base-catalyzed reaction of benzaldehyde (B42025) with nitroethane.[1][10] A primary amine, such as n-butylamine or cyclohexylamine (B46788), is often used as the catalyst.[1][11] The reaction proceeds through a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the final P2NP product.[1][3]
Caption: Workflow for the synthesis of P2NP via Henry Condensation.
Table 1: Comparison of Conditions for P2NP Synthesis via Henry Reaction
Protocol 1: Synthesis of P2NP using Cyclohexylamine Catalyst [7][11]
To a 500 mL flask, add benzaldehyde (0.5 mol, ~53 g), nitroethane (0.5 mol, ~37.5 g), and cyclohexylamine (10 mL).
Heat the mixture to reflux on a water bath for 6 hours. Upon completion, two distinct layers will form.
Cool the reaction mixture. Add 50 mL of water. The P2NP product may begin to crystallize. If not, scratching the inside of the flask with a glass rod can induce crystallization.
Separate the lower orange layer containing the crude P2NP.
Recrystallize the crude product from 95% ethanol. The orange crystals will transform into white-yellow needles.
Filter the purified crystals and air dry. The expected melting point is in the range of 63-66 °C.[7][8][12]
Application: Synthesis of Amphetamine
P2NP is a direct precursor to amphetamine (1-phenyl-2-aminopropane). This transformation can be achieved via two main routes: direct reduction of the nitroalkene or a two-step process involving the formation of phenylacetone (P2P).
The nitro group and the alkene double bond of P2NP can be simultaneously reduced to form an amine. This is a common and efficient method for producing amphetamine.[1] A variety of reducing agents can be employed for this purpose.[7]
Caption: Direct reduction pathways from P2NP to Amphetamine.
Table 2: Comparison of Reducing Agents for Amphetamine Synthesis from P2NP
Protocol 2: Reduction of P2NP to Amphetamine using LAH [14]
Set up a round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen).
Add a suspension of lithium aluminum hydride (LAH) (e.g., 20-fold molar excess) in dry tetrahydrofuran (B95107) (THF) to the flask and cool in an ice bath.
Dissolve P2NP (1.0 eq) in dry THF and add it dropwise to the cold, stirred LAH suspension over 15 minutes.
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes, followed by refluxing for 1 hour.
Cool the reaction mixture again in an ice bath. Cautiously quench the excess LAH by the slow, sequential addition of water (1.4 mL per 1.4 g LAH), 2N NaOH solution (1.25 mL per 1.4 g LAH), and then more water (4 mL per 1.4 g LAH).
A white precipitate will form. Filter the suspension and wash the solid with THF.
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude amphetamine product as an oil.
Note: Reduction with a smaller excess (e.g., 5-molar) of LAH may yield 1-phenyl-2-propanoxime as the major product instead of amphetamine.[14]
An alternative pathway involves the initial reduction of P2NP to phenylacetone (P2P), which is then converted to amphetamine or methamphetamine via reductive amination.[1][14]
Application Notes and Protocols for Nucleophilic Addition Reactions with 1-Phenyl-2-nitropropene
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Phenyl-2-nitropropene (B101151) (P2NP), a nitroalkene, is a versatile synthetic intermediate in organic chemistry. The electron-withdrawing n...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-nitropropene (B101151) (P2NP), a nitroalkene, is a versatile synthetic intermediate in organic chemistry. The electron-withdrawing nature of the nitro group, in conjugation with the phenyl ring and the carbon-carbon double bond, renders the β-carbon electrophilic and highly susceptible to nucleophilic attack.[1] This reactivity makes 1-phenyl-2-nitropropene an excellent Michael acceptor, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds.[1][2] The resulting adducts are valuable precursors for the synthesis of various pharmacologically active compounds, including amphetamines.[3][4] This document provides detailed application notes and experimental protocols for various nucleophilic addition reactions involving 1-phenyl-2-nitropropene.
General Reaction Pathway
The fundamental reaction involves the conjugate addition of a nucleophile to the electrophilic double bond of 1-phenyl-2-nitropropene. This reaction, often a Michael addition, leads to the formation of a stabilized carbanion intermediate, which is subsequently protonated to yield the final product.[5]
Caption: General scheme of nucleophilic addition to 1-phenyl-2-nitropropene.
I. Organocatalyzed Asymmetric Michael Addition of Carbonyl Compounds
The enantioselective Michael addition of aldehydes and ketones to nitroalkenes is a powerful tool for the synthesis of chiral γ-nitro carbonyl compounds. Chiral organocatalysts, particularly those based on primary or secondary amines like proline derivatives and (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea (B124793) catalysts, have proven highly effective in achieving high yields and stereoselectivities.[5][6][7]
To a dry reaction vial under an inert atmosphere, add the (R,R)-DPEN-based thiourea catalyst (0.1 equiv) and 4-nitrophenol (0.1 equiv).
Add 1-phenyl-2-nitropropene (1.0 equiv).
Dissolve the solids in anhydrous toluene.
Add cyclohexanone (10 equiv) to the mixture.
Stir the reaction vigorously at room temperature for 24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.
The diastereomeric ratio can be determined by ¹H NMR, and the enantiomeric excess by chiral HPLC analysis.
Caption: Workflow for the asymmetric Michael addition of cyclohexanone.
II. Addition of Thiol Nucleophiles
Thiols are excellent nucleophiles for the Michael addition to nitroalkenes, a reaction that proceeds readily under mild conditions.[10] The resulting β-nitro sulfides are versatile intermediates in organic synthesis.
Note: Data for some entries may be for structurally similar nitroalkenes like β-nitrostyrene.
Experimental Protocol: Michael Addition of Thiophenol in Water
This environmentally friendly protocol is adapted from procedures for the addition of thiophenol to nitroolefins in aqueous media.[10][11]
Materials:
1-Phenyl-2-nitropropene
Thiophenol
Sodium bicarbonate (NaHCO₃)
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and ethyl acetate for chromatography
Procedure:
In a round-bottom flask, dissolve 1-phenyl-2-nitropropene (1.0 equiv) and sodium bicarbonate (1.1 equiv) in water.
Add thiophenol (1.2 equiv) to the solution.
Stir the mixture vigorously at room temperature for 45 minutes.
Monitor the reaction by TLC.
Upon completion, extract the mixture with ethyl acetate (3 x volume of aqueous layer).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
III. Aza-Michael Addition of Amine Nucleophiles
The aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, forming a β-amino compound.[6] This reaction is crucial for the synthesis of nitrogen-containing molecules.
Dissolve 1-phenyl-2-nitropropene (1.0 equiv) in ethanol in a round-bottom flask.
Add diethylamine (1.2 equiv) dropwise to the solution at room temperature.
Stir the reaction mixture at room temperature and monitor by TLC.
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
IV. Addition of Grignard Reagents
Grignard reagents, being strong carbon-based nucleophiles, can add to the β-carbon of 1-phenyl-2-nitropropene to form a new carbon-carbon bond. This reaction requires anhydrous conditions.
Experimental Protocol: Addition of Phenylmagnesium Bromide
This is a general protocol for the Grignard reaction with an α,β-unsaturated nitroalkene.
Materials:
1-Phenyl-2-nitropropene
Phenylmagnesium bromide (prepared in situ or purchased)
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve 1-phenyl-2-nitropropene (1.0 equiv) in anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Add the Grignard reagent (1.1 equiv) dropwise from the dropping funnel, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Monitor the reaction by TLC.
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Caption: Mechanism of organocatalyzed Michael addition of a ketone.
V. Addition of Other Nucleophiles
A variety of other nucleophiles can add to 1-phenyl-2-nitropropene, including indoles and malonates.
This protocol is adapted from a procedure using a phase-transfer catalyst in water.[15]
Materials:
1-Phenyl-2-nitropropene
Indole
Tetra-n-butylammonium hydrogen sulfate (TBAHS)
Water
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and ethyl acetate for chromatography
Procedure:
In a round-bottom flask, stir a mixture of 1-phenyl-2-nitropropene (1.0 equiv), indole (1.0 equiv), and TBAHS (0.5 equiv) in water at room temperature.
Monitor the reaction by TLC.
Once the reaction is complete, extract the mixture with ethyl acetate.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Conclusion
The nucleophilic addition to 1-phenyl-2-nitropropene is a highly valuable and versatile transformation in organic synthesis. The protocols and data presented herein provide a comprehensive resource for researchers in the fields of synthetic chemistry and drug development, enabling the efficient synthesis of a diverse range of functionalized molecules. The use of organocatalysis, in particular, offers a powerful strategy for the stereocontrolled construction of chiral building blocks. Further optimization of reaction conditions for specific substrate-nucleophile combinations can lead to even higher efficiencies and selectivities.
Applications of P2NP in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Phenyl-2-nitropropene (B101151) (P2NP), a versatile synthetic intermediate, serves as a valuable precursor in the synthesis of a variety of h...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-nitropropene (B101151) (P2NP), a versatile synthetic intermediate, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its unique chemical structure, featuring both a nitro group and a carbon-carbon double bond, allows for a range of chemical transformations, making it a key building block in the construction of diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from P2NP, including indoles, pyrroles, thiophenes, and isoxazoles.
Synthesis of Indoles via Reductive Cyclization
The most direct application of P2NP in heterocyclic synthesis is its conversion to 2-methylindole (B41428). This transformation is achieved through a reductive cyclization reaction, a powerful method for constructing the indole (B1671886) nucleus from β-nitrostyrene derivatives. The reaction typically proceeds by reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization onto the aromatic ring.
Reaction Pathway: Reductive Cyclization of P2NP to 2-Methylindole
The synthesis of 2-methylindole from P2NP can be effectively carried out using a palladium catalyst with a carbon monoxide source, such as phenyl formate (B1220265). The reaction proceeds through the reduction of the nitro group and subsequent intramolecular cyclization.
Caption: Reductive cyclization of P2NP to 2-methylindole.
Quantitative Data: Reductive Cyclization of β-Nitrostyrenes
The following table summarizes the results for the reductive cyclization of various β-nitrostyrenes to their corresponding indoles, demonstrating the versatility of this methodology.
Entry
Substrate
Product
Yield (%)
1
β-Methyl-β-nitrostyrene (P2NP)
2-Methylindole
75
2
β-Nitrostyrene
Indole
70
3
3,4-Dimethoxy-β-nitrostyrene
5,6-Dimethoxyindole
85
4
4-Chloro-β-nitrostyrene
5-Chloroindole
68
Yields are based on published literature and may vary depending on specific reaction conditions.
Experimental Protocol: Synthesis of 2-Methylindole from P2NP
In a schlenk tube equipped with a magnetic stir bar, dissolve 1-phenyl-2-nitropropene (1.0 mmol) in anhydrous DMF (5 mL).
To this solution, add Pd(OAc)₂ (0.05 mmol, 5 mol%) and 1,10-phenanthroline (0.1 mmol, 10 mol%).
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
Add triethylamine (2.0 mmol) followed by phenyl formate (1.5 mmol).
Seal the schlenk tube and heat the reaction mixture at 120 °C for 12 hours.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methylindole.
Synthesis of Pyrroles and Thiophenes via a 1,4-Dicarbonyl Intermediate
A potential, albeit multi-step, pathway to pyrroles and thiophenes from P2NP involves its conversion to a 1,4-dicarbonyl compound. This intermediate can then undergo classical Paal-Knorr synthesis with an amine or a sulfur source to yield the corresponding heterocycle. The initial step involves the conversion of P2NP to phenyl-2-propanone (P2P) via a Nef reaction, followed by the introduction of a second carbonyl group.
Logical Workflow: From P2NP to Pyrroles and Thiophenes
Caption: Multi-step synthesis of pyrroles and thiophenes from P2NP.
Experimental Protocol: Synthesis of Phenyl-2-propanone (P2P) from P2NP (Nef Reaction)
To a refluxing slurry of iron powder (32 g, 0.57 mol) in glacial acetic acid (140 mL), slowly add a solution of 1-phenyl-2-nitropropene (10 g, 61 mmol) in glacial acetic acid (75 mL).
Reflux the resulting mixture for 1.5 hours.
After cooling, pour the reaction mixture into water (2 L) and extract with dichloromethane (3 x 100 mL).
Wash the combined organic extracts with water (2 x 150 mL) and dry over anhydrous MgSO₄.
Remove the solvent under reduced pressure and distill the residue under vacuum to yield phenyl-2-propanone.[1]
Note: The subsequent conversion of phenyl-2-propanone to a 1,4-dicarbonyl compound is a challenging step and typically involves multi-step synthetic sequences that are beyond the scope of this direct application note.
Synthesis of Isoxazoles from P2NP
Isoxazoles can be synthesized from α,β-unsaturated carbonyl compounds by reaction with hydroxylamine (B1172632). While P2NP is a nitroalkene, its reaction with hydroxylamine offers a potential direct route to substituted isoxazoles. The reaction likely proceeds through a Michael addition of hydroxylamine followed by intramolecular cyclization and elimination.
Dissolve the chalcone derivative (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
Add a solution of potassium hydroxide (2.0 mmol) in water or ethanol dropwise to the mixture.
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
Pour the mixture into ice-water and collect the precipitated solid by filtration.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure isoxazole derivative.[2]
Note: The reactivity of the nitro group in P2NP under these conditions would need to be carefully evaluated, and optimization of the base, solvent, and temperature may be required.
Conclusion
1-Phenyl-2-nitropropene is a versatile and valuable starting material for the synthesis of various heterocyclic compounds. The reductive cyclization to form indoles is a well-established and efficient process. While the synthesis of other heterocycles like pyrroles, thiophenes, and isoxazoles from P2NP is conceptually feasible, it may require multi-step sequences or further methodological development. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of P2NP in the construction of complex and potentially bioactive heterocyclic molecules.
Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a properly equipped laboratory with appropriate safety precautions. All chemical reactions should be performed in a well-ventilated fume hood, and personal protective equipment should be worn at all times.
Application Notes and Protocols for the GC-MS Analysis of 1-Phenyl-2-nitropropene (P2NP)
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Phenyl-2-nitropropene (P2NP) is a crystalline solid organic compound with the chemical formula C₉H₉NO₂. It serves as a precursor in the synth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-nitropropene (P2NP) is a crystalline solid organic compound with the chemical formula C₉H₉NO₂. It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and amphetamines. Accurate and reliable analytical methods for the identification and quantification of P2NP are crucial for quality control in manufacturing processes, forensic analysis, and in drug development research. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like P2NP, offering high sensitivity and specificity.
This document provides a detailed application note and a comprehensive experimental protocol for the analysis of P2NP using GC-MS.
Quantitative Data Summary
The quantitative analysis of P2NP by GC-MS provides key data for its identification and quantification. The retention time is characteristic of the compound under specific chromatographic conditions, while the mass spectrum provides a unique fingerprint based on its fragmentation pattern. The limit of detection (LOD) and limit of quantitation (LOQ) are important parameters for determining the sensitivity of the method.
Note: Retention time, LOD, and LOQ are highly dependent on the specific GC-MS instrument, column, and analytical method used. Therefore, these parameters should be determined experimentally during method validation.
Experimental Protocol
This protocol is based on established methods for the analysis of P2NP and related compounds.[2]
1. Sample Preparation
Standard Solution: Prepare a stock solution of P2NP in a suitable volatile organic solvent such as methanol, ethanol, or dichloromethane. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range for quantitative analysis.
Sample Solution: Dissolve the sample containing P2NP in a suitable solvent. If the sample is in a complex matrix, a liquid-liquid extraction may be necessary. For example, a sample can be dissolved in water, made basic (pH 10) with NaOH, and then extracted with methylene (B1212753) chloride. The organic extract is then dried over anhydrous sodium sulfate (B86663) and concentrated before GC-MS analysis.[2]
2. GC-MS Instrumentation and Conditions
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector and a capillary column is required.
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and with a quadrupole mass analyzer.
Table of GC-MS Parameters:
Parameter
Recommended Setting
GC Column
HP-5MS (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent)
Injector Temperature
250 °C
Injection Volume
1 µL
Injection Mode
Splitless
Carrier Gas
Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program
Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temp.
280 °C
Ion Source Temperature
230 °C
Ionization Mode
Electron Ionization (EI)
Electron Energy
70 eV
Mass Scan Range
40-500 amu
Solvent Delay
3 minutes
3. Data Analysis
Identification: The identification of P2NP is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum of P2NP is characterized by its molecular ion peak at m/z 163 and major fragment ions at m/z 117, 115, 91, and 77.[1]
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of P2NP against the concentration of the calibration standards. The concentration of P2NP in the sample is then determined from this calibration curve.
Visualizations
The following diagrams illustrate the workflow and logic of the GC-MS analysis of P2NP.
Caption: GC-MS analysis workflow for P2NP.
Caption: Logical flow for P2NP identification and quantification.
Application Notes and Protocols for the Spectroscopic Analysis of 1-Phenyl-2-nitropropene
Abstract: This document provides a comprehensive guide to the spectroscopic analysis of 1-phenyl-2-nitropropene (B101151) (P2NP), a key intermediate in various chemical syntheses.[1][2][3] Detailed protocols for Fourier-...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract:
This document provides a comprehensive guide to the spectroscopic analysis of 1-phenyl-2-nitropropene (B101151) (P2NP), a key intermediate in various chemical syntheses.[1][2][3] Detailed protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. The characteristic spectral data for P2NP are summarized in tabular format to facilitate identification and characterization. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development.
Introduction
1-Phenyl-2-nitropropene, also known as β-methyl-β-nitrostyrene, is a crystalline solid that serves as a versatile precursor in organic synthesis, notably in the preparation of amphetamine and related compounds.[1][3] Accurate and thorough characterization of this intermediate is crucial to ensure purity and confirm its chemical identity before proceeding with subsequent synthetic steps. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis provide a detailed fingerprint of the molecule's structure, functional groups, and electronic properties.[4][5][6]
FT-IR Spectroscopy is used to identify the functional groups present in the molecule by observing the vibrations of its chemical bonds.[7][8]
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, revealing the connectivity and chemical environment of individual atoms.[2][9]
UV-Vis Spectroscopy is employed to study the electronic transitions within the molecule, which are characteristic of its conjugated system.[10][11]
Spectroscopic Data Summary
The following tables summarize the characteristic spectroscopic data for 1-phenyl-2-nitropropene.
Table 1: FT-IR Spectroscopic Data
The FT-IR spectrum of 1-phenyl-2-nitropropene is characterized by the presence of strong absorption bands corresponding to the nitro group, the carbon-carbon double bond, and the aromatic ring.
The following are general protocols for the spectroscopic analysis of 1-phenyl-2-nitropropene. Adherence to standard laboratory safety procedures is mandatory.
FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol (B130326) or ethanol and allow it to dry completely.
Background Scan: Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.[14]
Sample Application: Place a small amount of the solid 1-phenyl-2-nitropropene sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]
Apply Pressure: Use the instrument's pressure arm to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal.
Data Acquisition: Initiate the sample scan. A typical scan collects data over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Processing: The software will automatically perform a Fourier transform on the interferogram and ratio the result against the background spectrum to produce the final infrared spectrum.
Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.
NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Accurately weigh 5-10 mg of the 1-phenyl-2-nitropropene sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[15] For quantitative NMR, an internal standard of known concentration should be added.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).
Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
Locking and Shimming: The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming (either automatically or manually) to optimize the homogeneity of the magnetic field, which is critical for obtaining high-resolution spectra.
¹H NMR Acquisition:
Load standard proton acquisition parameters.
Set the spectral width, acquisition time, and relaxation delay (D1, typically 1-5 seconds for qualitative scans).
Acquire the spectrum. The number of scans can range from 8 to 64, depending on the sample concentration.
Process the data by applying Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
Integrate the peaks to determine the relative number of protons.
¹³C NMR Acquisition:
Load standard carbon acquisition parameters, typically with proton decoupling.
A wider spectral width is required compared to ¹H NMR.
Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (hundreds to thousands) and a longer relaxation delay are often necessary.
Process the data similarly to the ¹H spectrum. Calibrate the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
UV-Vis Spectroscopy Protocol
Instrument Preparation: Turn on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 20 minutes to ensure a stable output.[16]
Sample Preparation:
Prepare a stock solution of 1-phenyl-2-nitropropene of a known concentration in a UV-grade solvent, such as ethanol.
From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).
Cuvette Handling:
Use quartz cuvettes for analysis in the UV region (<340 nm).
Rinse the cuvette with the solvent first, then with the sample solution.
Fill two cuvettes, one with the pure solvent (the "blank") and the other with the sample solution. Ensure there are no air bubbles.
Wipe the optical faces of the cuvettes with a lint-free tissue before placing them in the spectrophotometer.
Baseline Correction: Place the blank cuvette in both the sample and reference holders and run a baseline correction across the desired wavelength range (e.g., 200-800 nm). This subtracts any absorbance from the solvent and the cuvettes.[16]
Data Acquisition: Remove the blank from the sample holder and replace it with the sample cuvette. Initiate the scan. The instrument will measure the absorbance of the sample as a function of wavelength.
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Workflow and Data Relationships
The following diagram illustrates the overall workflow for the spectroscopic characterization of 1-phenyl-2-nitropropene.
Caption: Spectroscopic analysis workflow for 1-phenyl-2-nitropropene.
Technical Support Center: Purification of 1-Phenyl-2-Nitropropene by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-phenyl-2-nitropropene (B101151) (P2NP) by recrystallization. This resource is intended f...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-phenyl-2-nitropropene (B101151) (P2NP) by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Q1: My crude 1-phenyl-2-nitropropene is an oil and will not solidify. How can I proceed with recrystallization?
A1: This phenomenon, known as "oiling out," is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when there are significant impurities.[1] Here are several troubleshooting steps:
Solvent Selection: You might be using a solvent in which the compound is too soluble, or the solvent's polarity may not be optimal. Consider trying a less polar solvent system. For instance, if you are using pure methanol (B129727), a mixture of methanol and water, or switching to isopropanol (B130326) or ethanol (B145695) might be effective.
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.[2]
Reduce Solvent Volume: It's possible you have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Preliminary Purification: If the product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.
Q2: I have dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?
A2: This is a frequent problem that can often be resolved with the following techniques:
Ensure Supersaturation: The solution may not be saturated enough for crystals to form. Reheat the solution and reduce the solvent volume by boiling some of it off. Then, allow it to cool slowly.
Cooling Rate: Very rapid cooling can sometimes inhibit crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Initiate Nucleation: As mentioned in A1, try scratching the flask with a glass rod or adding a seed crystal.[2]
Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to perform small-scale tests to find a more suitable solvent.
Q3: The recrystallization process resulted in a very low yield. What are the potential causes and how can I improve it?
A3: A low yield can be attributed to several factors:
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. To check this, you can try to evaporate some of the mother liquor to see if more product crystallizes.
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some product may crystallize along with the impurities. Ensure your filtration apparatus is pre-heated.
Inappropriate Solvent Choice: If the compound has some solubility in the cold solvent, the product will be lost in the mother liquor. Consider a solvent in which the compound is less soluble at low temperatures.
Multiple Crops: You can recover more product by placing the filtrate (mother liquor) in a freezer for a few hours to obtain a second crop of crystals.[3]
Q4: What are the likely impurities in my crude 1-phenyl-2-nitropropene sample?
A4: The synthesis of 1-phenyl-2-nitropropene is typically achieved through a Henry reaction (nitroaldol reaction) between benzaldehyde (B42025) and nitroethane. Potential impurities include:
Unreacted Starting Materials: Benzaldehyde and nitroethane.
β-Nitro Alcohol Intermediate: The initial product of the Henry reaction is a β-nitro alcohol, which is then dehydrated to the nitropropene. Incomplete dehydration can leave this intermediate as an impurity.
Side-Products: Depending on the reaction conditions, other side-products from condensation or polymerization reactions may be present.[4] Red-colored products often indicate the presence of polymerized material.[3][4]
Q5: What is a suitable solvent for the recrystallization of 1-phenyl-2-nitropropene?
A5: Common solvents for the recrystallization of 1-phenyl-2-nitropropene include alcohols such as methanol, ethanol, and isopropanol. Isopropanol is often cited as an optimal choice.[3][5] Mixed solvent systems, such as ethanol/water, can also be effective. The ideal solvent or solvent system often needs to be determined experimentally.
Data Presentation
Table 1: Recommended Solvents and Conditions for P2NP Recrystallization
Can be used, but may be less optimal than ethanol or IPA.[6]
Experimental Protocols
Detailed Methodology for Recrystallization of 1-Phenyl-2-Nitropropene
This protocol is adapted from established procedures for 1-phenyl-2-nitropropene.[3]
Solvent Selection: Based on small-scale preliminary tests, select a suitable solvent (e.g., isopropanol). A good solvent will dissolve the crude product when hot but not when cold.
Dissolution: Place the crude 1-phenyl-2-nitropropene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., for isopropanol, a starting point is 1 mL for every 2 g of crude product).[3] Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid has just dissolved.
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
Crystallization: Cover the flask with a watch glass or foil with small air holes and allow the solution to cool slowly to room temperature.[3] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize crystal formation.[3]
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. A final rinse with distilled water can help remove any remaining catalyst.[3]
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of 1-phenyl-2-nitropropene.
Caption: Troubleshooting logic for common recrystallization issues.
Technical Support Center: Optimizing the Henry Reaction of Benzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the Henry (nitroaldol) reaction of benzaldehyde (B42...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the Henry (nitroaldol) reaction of benzaldehyde (B42025).
Frequently Asked Questions (FAQs)
Q1: What is the Henry reaction and what are its key components?
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane (like nitromethane) to an aldehyde or ketone (in this case, benzaldehyde) to form a β-nitro alcohol.[1][2][3] The reaction is initiated by the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the benzaldehyde.[2][4] Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product.[4] All steps in the reaction are reversible.[1]
Q2: What factors influence the yield and selectivity of the Henry reaction?
Several factors critically affect the outcome of the Henry reaction:
Catalyst/Base: The choice and amount of base are crucial. Common bases include alkali hydroxides, carbonates, alkoxides, and various amines.[5] Lewis acids, often used in combination with a mild base, can also catalyze the reaction, sometimes offering better stereoselectivity.[1][4]
Solvent: The solvent can significantly impact the reaction rate and stereoselectivity.[6][7] Polar solvents like methanol (B129727) and water have been shown to be effective, while the choice of solvent can also influence the enantiomeric excess (ee) in asymmetric versions of the reaction.[8][9]
Temperature: Reaction temperature affects the reaction rate and can influence the product distribution and yield.[9][10] Optimization is often required to balance reaction speed with the prevention of side reactions.
Reactant Stoichiometry: Using an excess of the nitroalkane, such as nitromethane (B149229), can help drive the reaction equilibrium towards the product side.[11]
Q3: Can this reaction be performed asymmetrically to yield chiral products?
Yes, the asymmetric Henry reaction is a well-established method for producing chiral β-nitro alcohols, which are valuable intermediates in pharmaceutical synthesis.[4] This is typically achieved using chiral metal catalysts or organocatalysts.[1][4] For instance, a catalyst system of zinc triflate, diisopropylethylamine (DIPEA), and a chiral ligand like N-methylephedrine (NME) can produce enantioselective products from the reaction of benzaldehyde and nitromethane.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause
Suggested Solution
Inactive Catalyst/Base
Ensure the base is not degraded. Use a freshly opened or properly stored reagent. Consider screening different types of bases (e.g., organic vs. inorganic).[5] A blank reaction without any metal source or catalyst should confirm the necessity of the catalyst.[9]
Reversibility of the Reaction (Retro-Henry)
Use an excess of the nitroalkane to shift the equilibrium towards the product.[11] Lowering the reaction temperature once the initial conversion is observed can sometimes help.
Insufficient Reaction Time
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The optimal reaction time can vary significantly (from hours to days) depending on the specific conditions.[12][13]
Poor Choice of Solvent
The solvent plays a critical role. Methanol and water are often effective polar solvents.[9] Perform small-scale experiments to screen different solvents like THF, acetonitrile, methanol, and water.[9][14]
Problem 2: Formation of Side Products
Possible Cause
Suggested Solution
Dehydration of β-nitro alcohol
The primary product can eliminate water to form a nitroalkene, especially under harsh basic conditions or elevated temperatures.[1][5] Use only a catalytic amount of a milder base and maintain controlled temperatures.
Cannizzaro Reaction
Benzaldehyde can undergo a self-condensation (Cannizzaro reaction) in the presence of a strong base.[1] This is more likely if the Henry reaction is slow. Ensure the nitroalkane is activated efficiently by the chosen base.
Polymerization/Tar Formation
Reddish-brown side products can form, sometimes in the presence of water or when the base is added too quickly.[15] Ensure slow, controlled addition of the base and consider using a solvent like glacial acetic acid which can moderate the reaction.[16]
Problem 3: Poor Stereoselectivity (in Asymmetric Reactions)
Possible Cause
Suggested Solution
Ineffective Chiral Catalyst/Ligand
The choice of chiral ligand is paramount. Screen different ligands. The formation of the active catalyst complex (e.g., ligand and metal salt) may require a pre-stirring period.[13][17]
Solvent Effects
The solvent can dramatically influence enantioselectivity. Solvents that are strong Lewis bases have been shown to induce high enantiomeric excess with certain catalysts.[8] Test a range of solvents to find the optimal one for your catalyst system.
Reaction Temperature
Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate.[13]
Quantitative Data Summary
The following tables summarize data from various studies on the Henry reaction between benzaldehyde and a nitroalkane under different conditions.
Table 1: Effect of Catalyst Loading and Temperature on Yield
(Reaction: Benzaldehyde + Nitroethane, Catalyst: Copper-based MOF (1), Solvent: Methanol, Time: 24h)
To a round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 equivalent) and anhydrous THF (to make a 0.5 M solution).
Add nitromethane (1.2 to 1.5 equivalents) to the stirred solution.
Cool the reaction mixture to 0 °C using an ice bath.
Add DBU (0.2 equivalents) dropwise to the cooled mixture.
Allow the reaction to stir at 0 °C while monitoring its progress by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel.[17]
Protocol 2: Asymmetric Henry Reaction using an In Situ Generated Copper Catalyst
This protocol is for an enantioselective synthesis using a chiral ligand and a copper salt.
Technical Support Center: P2NP Synthesis - Water Byproduct Removal
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of water as a byproduct during the synthesis of 1-phenyl-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of water as a byproduct during the synthesis of 1-phenyl-2-nitropropene (B101151) (P2NP).
Frequently Asked Questions (FAQs)
Q1: Why is the removal of water crucial in P2NP synthesis?
A1: The synthesis of P2NP via the condensation of benzaldehyde (B42025) and nitroethane is a reversible reaction that produces water as a byproduct.[1] The presence of excess water can shift the reaction equilibrium backward, reducing the overall yield of P2NP.[2][3] Therefore, active removal of water is a critical step to drive the reaction to completion and maximize product formation.[1]
Q2: What are the primary methods for removing the water byproduct during P2NP synthesis?
A2: The most frequently employed methods for water removal in this synthesis are:
Azeotropic Distillation: This technique involves using a solvent that forms an azeotrope (a constant boiling point mixture) with water, such as toluene (B28343) or benzene (B151609), in conjunction with a Dean-Stark apparatus.[2][4]
Physical Separation: In some procedures, particularly those that do not use a solvent or use a solvent that is immiscible with water, the water layer that separates upon cooling can be physically removed.[4][5]
Drying Agents: Anhydrous drying agents, like magnesium sulfate (B86663) (MgSO4), can be used to remove residual water from the reaction mixture or during the workup phase.[6]
Q3: Which solvent is optimal for azeotropic water removal?
A3: Toluene is a commonly used and effective solvent for the azeotropic removal of water in P2NP synthesis.[4] It forms an azeotrope with water that boils at 85°C, which allows for the continuous removal of water from the reaction mixture as it forms.[2] While benzene also forms a suitable azeotrope and has a lower boiling point, it is generally less preferred due to its higher toxicity.[4]
Q4: Is it possible to synthesize P2NP without actively removing water?
A4: While some protocols, particularly those using glacial acetic acid as a solvent, have reported successful P2NP synthesis without a dedicated water removal step, this approach often leads to lower yields.[3][6] The presence of water can impede the reaction's progress and may prevent it from reaching completion.[7]
Troubleshooting Guide
Issue 1: Consistently low yield of P2NP.
Potential Cause
Recommended Troubleshooting Steps
Inadequate Water Removal
If using a Dean-Stark apparatus, ensure it is functioning correctly and that the azeotrope is distilling and separating as expected.[8] For methods relying on physical separation, ensure the complete removal of the aqueous layer.[5] Consider incorporating a drying agent during the workup to remove any remaining traces of water.[6]
Inappropriate Solvent for Azeotropic Distillation
Confirm that the solvent being used forms an azeotrope with water. Toluene and benzene are effective choices.[6]
Presence of Water in Starting Materials
Use anhydrous reagents and catalysts whenever possible. The presence of water in reactants like ammonium (B1175870)acetate (B1210297) has been reported to negatively impact the reaction.[3]
Issue 2: The final product is an oil and fails to crystallize.
Potential Cause
Recommended Troubleshooting Steps
Residual Water
The presence of even small amounts of water can inhibit crystallization. Dissolve the oily product in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) and treat it with an anhydrous drying agent like MgSO4 before attempting recrystallization.[9]
Impurities
Unreacted starting materials or byproducts can interfere with crystal lattice formation. Purify the crude product by washing it with water to eliminate water-soluble impurities.[9] Subsequent recrystallization from an appropriate solvent can further enhance purity.[5]
Crystallization Initiation
If crystals do not form upon cooling, induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a small seed crystal of pure P2NP.[5]
Issue 3: The reaction mixture darkens significantly, indicating byproduct formation.
Potential Cause
Recommended Troubleshooting Steps
Excessive Reaction Temperature
While higher temperatures can increase the reaction rate, they can also promote the formation of undesired byproducts. A lower reaction temperature may result in a cleaner reaction and a purer final product.[4]
Extended Reaction Time in the Presence of Water
The prolonged presence of water can lead to side reactions. Efficient and continuous removal of the water byproduct is key to minimizing the formation of impurities.[1]
Experimental Protocols
Protocol: Azeotropic Water Removal with a Dean-Stark Apparatus
This protocol is a generalized procedure based on the use of n-butylamine as a catalyst and toluene as the azeotropic solvent.[4]
Materials:
Benzaldehyde
Nitroethane
n-Butylamine
Toluene
Round-bottom flask
Dean-Stark apparatus
Condenser
Heating source (e.g., heating mantle)
Procedure:
Combine the benzaldehyde, nitroethane, n-butylamine, and toluene in a round-bottom flask.
Assemble the Dean-Stark apparatus with the flask and a condenser.
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the arm of the Dean-Stark trap.
Continue the reflux, allowing the collected water to separate from the toluene, which will return to the reaction flask.
The reaction is considered complete when water no longer collects in the trap.
Once the reaction is complete, allow the mixture to cool to ambient temperature.
The P2NP product can be isolated by removing the toluene under reduced pressure, followed by purification via recrystallization.
Data Presentation
The following table provides a summary of reported yields for P2NP synthesis under various conditions. It is important to note that these yields are influenced by multiple factors, including the catalyst, solvent, and the efficiency of water removal.
troubleshooting crystallization issues in P2NP purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-phenyl-2-nitropropene (B101151) (P2NP) via crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing P2NP?
Recrystallization is a critical purification technique used to remove impurities from the crude P2NP product synthesized via methods like the Henry reaction. A key reason for this purification is to eliminate any unreacted benzaldehyde. This process can significantly improve the purity of the final product, with potential losses of less than 5%, a notable improvement over the 20-25% loss often seen in other organic chemistry recrystallizations.[1]
Q2: What are the most common solvents used for P2NP recrystallization?
P2NP can be recrystallized from several organic solvents. The choice of solvent is crucial for obtaining high-purity crystals. Commonly used solvents include:
Ethanol (B145695) and isopropanol are frequently cited as effective solvents for this process.[2][4]
Q3: What is the expected appearance and melting point of pure P2NP?
Pure P2NP is a light-yellow crystalline solid.[5] The reported melting point for P2NP is in the range of 64-66 °C.[3] A melting point determination can be a useful indicator of product purity.[3]
Q4: How should I store purified P2NP crystals?
For short-term storage (up to 6 months), refrigeration at 0 to 5 °C is recommended. For longer-term storage (2 years or more), crystals should be kept in a freezer at -5 to -15 °C.[1] It is also advised to store P2NP in a tightly sealed container in a cool, dry, and well-ventilated area, avoiding exposure to air and moisture.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of P2NP.
Problem 1: The P2NP "oils out" instead of crystallizing.
Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities present. Given that the melting point of P2NP is around 64-66 °C, using boiling solvents can lead to this issue.[4]
Solution:
Solvent Selection: Choose a solvent with a lower boiling point or use a solvent mixture. If using a high-boiling point solvent, ensure the dissolution temperature is kept below the melting point of P2NP.
Temperature Control: Avoid using boiling ethanol. Instead, gently heat the solvent to around 40-50 °C to dissolve the P2NP.[4][7] If the compound does not fully dissolve at this temperature, it is better to add more solvent rather than increasing the heat.[4][7]
Purity of Starting Material: High levels of impurities can promote oiling out.[8][9] Consider pre-purifying the crude P2NP if it is highly impure.
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer. Rapid cooling can sometimes inhibit proper crystal formation.
Problem 2: No crystals form upon cooling the solution.
Cause: This can be due to several factors, including the use of an inappropriate solvent, insufficient concentration, or the solution being in a supersaturated state without nucleation sites.
Solution:
Induce Crystallization:
Scratching: Gently scratch the inside surface of the flask at the solution's surface with a glass rod. This can create nucleation sites for crystal growth.[10][11][12]
Seeding: Add a small, pure crystal of P2NP to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[3][13]
Pouring over Crushed Ice: In some cases, pouring the post-reaction mixture over crushed ice can induce crystallization.[13]
Concentrate the Solution: If the solution is too dilute, crystals may not form. Carefully evaporate some of the solvent to increase the concentration of P2NP.[3]
Add an Anti-Solvent: If P2NP is highly soluble in the chosen solvent even at low temperatures, an "anti-solvent" (a solvent in which P2NP is insoluble but is miscible with the primary solvent) can be added to induce precipitation. Water is sometimes added to isopropanol or ethanol solutions to cause the P2NP to crystallize out.[2]
Extended Cooling: Place the solution in a freezer for several hours to encourage crystallization.[1]
Problem 3: A large, solid lump of P2NP forms instead of fine crystals.
Cause: This issue is often a result of the solution being too concentrated or cooling too rapidly, leading to the solvent getting trapped within a solid mass of crystals.[2]
Solution:
Adjust Solvent Ratio: Use a sufficient amount of solvent to ensure that the crystals can form freely without entrapping the mother liquor. While a specific ratio can vary, one source suggests a starting point of approximately 3.5 L of ethanol per 1 kg of P2NP (or 350-400 mL per 100g).[7] Another protocol suggests 2g of P2NP per ml of isopropanol, noting that while more can dissolve, it may reduce purity.[1]
Controlled Cooling: Allow the solution to cool slowly to room temperature before further cooling in a refrigerator or freezer. This promotes the formation of well-defined crystals rather than a solid mass.
Agitation: Gentle stirring or swirling during the initial stages of crystallization can sometimes help in obtaining finer crystals.
Problem 4: The recrystallization process results in a very low yield.
Cause: A low yield can be attributed to several factors, including the choice of solvent, premature crystallization, or incomplete crystallization.
Solution:
Optimize Solvent Choice: Select a solvent in which P2NP has high solubility at elevated temperatures but low solubility at colder temperatures. Ethanol and isopropanol are generally good choices.[2][4]
Recover Additional Product: The filtrate (mother liquor) after the first filtration can be placed in a freezer for a few hours to recover a second crop of crystals.[1][2]
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the P2NP from crystallizing out on the filter paper.
Washing: When washing the filtered crystals, use an ice-cold solvent to minimize the dissolution of the product.[1]
Protocol 1: Recrystallization of P2NP using Isopropanol (IPA)
This protocol is adapted from a detailed procedure for P2NP purification.[1]
Preparation: In a suitable flask, add 1 mL of 99.5%+ isopropanol for every 2 grams of crude P2NP.
Dissolution: Gently heat the mixture to 60 °C with stirring until the P2NP is completely dissolved. Do not exceed this temperature.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated Buchner funnel with a fast filter paper. Rinse the filter with a small amount of hot (60 °C) isopropanol to recover any product that crystallizes prematurely.
Crystallization: Cover the flask with foil or film, making a few small holes for ventilation. Allow the solution to cool slowly to room temperature.
Cooling: Once at room temperature, place the flask in a refrigerator for at least one hour to maximize crystal formation.
Filtration: Collect the pale-yellow crystals by vacuum filtration using a Buchner funnel.
Second Crop: Transfer the filtrate (mother liquor) to a separate container and place it in a freezer for several hours to recover a second crop of crystals.
Washing: Wash the collected crystals on the filter with a small amount of ice-cold isopropanol to remove any remaining orange or red impurities. Follow with a wash of distilled water to remove any catalyst residues.
Drying: Continue to pull a vacuum on the crystals in the funnel for at least 15 minutes to dry them.
Purity Check: For optimal purity (around 99%), this procedure can be repeated two more times.
Visualizations
Caption: Experimental workflow for the recrystallization of P2NP.
Caption: Troubleshooting flowchart for common P2NP crystallization issues.
Technical Support Center: 1-Phenyl-2-Nitropropene Reduction Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenyl-2-nitropropene (B101151) (P2NP) re...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenyl-2-nitropropene (B101151) (P2NP) reduction reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 1-phenyl-2-nitropropene (P2NP) reduction?
The primary products of P2NP reduction depend on the chosen reducing agent and reaction conditions. The two main desired products are:
Phenyl-2-propanone (P2P) : Also known as phenylacetone, this is a key precursor for the synthesis of methamphetamine.[1] Reduction methods targeting P2P typically involve the hydrolysis of an intermediate.
Amphetamine : A direct reduction of both the nitro group and the carbon-carbon double bond of P2NP yields amphetamine.[1][2]
Q2: What are the most common side products observed during P2NP reduction?
Several side products can form depending on the reaction pathway. Common impurities include:
1-Phenyl-2-propanoxime : A partially reduced intermediate, particularly prominent when using an insufficient amount of a strong reducing agent like lithium aluminum hydride (LAH).[3]
1-Phenyl-2-nitropropane : The result of the reduction of the double bond without reduction of the nitro group. This is a common intermediate when using sodium borohydride (B1222165) (NaBH₄) en route to P2P.[1][4]
Benzaldehyde : Can be formed from the hydrolysis of unreacted P2NP, especially under acidic conditions.[3]
N-(1-Phenyl-2-propyl)hydroxylamine : An intermediate in the reduction of 1-phenyl-2-nitropropane to amphetamine.[5]
Dimeric and polymeric compounds : These can arise from side reactions, leading to complex reaction mixtures and difficult purification.
Q3: How can I minimize the formation of the oxime side product?
The formation of 1-phenyl-2-propanoxime is often due to incomplete reduction. When using powerful reducing agents like LAH, ensuring a sufficient excess of the reagent is crucial. For instance, using a large excess of LAH favors the formation of amphetamine over the oxime.[3]
Q4: My reaction to produce P2P resulted in a low yield and a complex mixture. What could be the cause?
Low yields and complex mixtures in P2P synthesis (e.g., via the Nef reaction from 1-phenyl-2-nitropropane) can be due to several factors:
Suboptimal pH : The Nef reaction requires strongly acidic conditions (pH < 1) for the hydrolysis of the nitronate salt. Improper pH can lead to the formation of side products like oximes.
Presence of oxidizing or reducing agents : These can interfere with the desired reaction pathway.
Temperature control : Lack of proper temperature control can lead to degradation of the product and the formation of tars.
Troubleshooting Guides
Issue 1: Low Yield of Phenyl-2-propanone (P2P) in Fe/HCl Reduction
Symptom
Possible Cause
Troubleshooting Steps
The reaction mixture is dark and tarry, with a low yield of P2P.
Polymerization of P2NP or intermediates under harsh acidic conditions.
1. Ensure gradual addition of hydrochloric acid to control the reaction temperature.2. Maintain vigorous stirring to ensure efficient mixing and prevent localized overheating.3. Consider using a two-phase solvent system (e.g., toluene (B28343)/water) to help control the reaction rate.[3]
Significant amount of unreacted P2NP remains.
Inefficient reduction due to inactive iron or insufficient acid.
1. Activate the iron powder by washing with dilute HCl before the reaction.2. Ensure a sufficient molar excess of iron is used.3. Monitor the reaction progress using TLC to ensure completion.
The main product isolated is the oxime instead of the ketone.
Incomplete hydrolysis of the oxime intermediate.
1. After the reduction phase, ensure sufficient time and acidity for the hydrolysis of the oxime to P2P.2. Refluxing the reaction mixture after the addition of all reagents can promote hydrolysis.[6]
Issue 2: Unexpected Side Products in LAH Reduction to Amphetamine
Symptom
Possible Cause
Troubleshooting Steps
The major product is 1-phenyl-2-propanoxime.
Insufficient LAH used.
A 5-molar excess of LAH can lead to the oxime being the major product.[3] Increase the molar excess of LAH to favor complete reduction to the amine.
Presence of 1-phenyl-2-nitropropane.
Incomplete reduction of the nitro group.
1. Ensure the LAH is of high quality and has not been deactivated by moisture.2. Increase the reaction time or temperature to drive the reaction to completion.
A complex mixture of partial reduction products is observed.
Non-optimal reaction conditions.
1. Control the rate of addition of P2NP to the LAH suspension to manage the exothermic reaction.2. Ensure the use of anhydrous solvents (e.g., dry THF) to prevent quenching of the LAH.
Data Presentation: Side Products in P2NP Reduction
The following table summarizes the observed side products for different reduction methods based on GC-MS analysis and other reported data. The yields are often semi-quantitative and can vary significantly with reaction conditions.
Protocol 1: Reduction of P2NP to Phenyl-2-propanone (P2P) using Iron and HCl
This protocol is based on the method of partial reduction and hydrolysis.[3]
Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder and a catalytic amount of ferric chloride in a two-phase solvent system of toluene and water.
Reaction Initiation : Heat the mixture to reflux with vigorous stirring.
Addition of P2NP : Dissolve 1-phenyl-2-nitropropene in toluene and add it dropwise to the refluxing mixture.
Acid Addition : Slowly add concentrated hydrochloric acid to the reaction mixture. The reaction is exothermic and should be controlled.
Reaction Monitoring : Monitor the progress of the reaction by TLC until all the P2NP has been consumed. During this process, the nitro group is reduced to form 1-phenyl-2-aminopropene, which tautomerizes to the imine and is then hydrolyzed to P2P.
Work-up : After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude P2P can be purified by vacuum distillation.
Protocol 2: Reduction of P2NP to Amphetamine using Lithium Aluminum Hydride (LAH)
This protocol is adapted from studies on LAH reductions of P2NP.[3][7]
Setup : In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, suspend a significant molar excess of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
Cooling : Cool the LAH suspension in an ice bath.
Addition of P2NP : Dissolve 1-phenyl-2-nitropropene in anhydrous THF and add it dropwise to the cooled and stirred LAH suspension at a rate that maintains a gentle reflux.
Reaction : After the addition is complete, stir the reaction mixture at room temperature for a specified time, followed by a period of reflux to ensure complete reduction.
Quenching : Carefully quench the reaction by the slow, dropwise addition of water, followed by a sodium hydroxide (B78521) solution to precipitate the aluminum salts.
Filtration : Filter the resulting mixture through a pad of celite to remove the inorganic salts.
Extraction and Purification : Extract the filtrate with an organic solvent (e.g., diethyl ether). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amphetamine. Further purification can be achieved by converting the free base to its salt and recrystallizing.
Visualizations
Caption: Key pathways in the reduction of 1-phenyl-2-nitropropene.
Technical Support Center: Stereochemical Control in P2NP Synthesis
Welcome to the technical support center for the stereochemical control of 1-phenyl-2-nitropropene (B101151) (P2NP) synthesis and its derivatives. This resource is designed for researchers, scientists, and professionals i...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the stereochemical control of 1-phenyl-2-nitropropene (B101151) (P2NP) synthesis and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving stereochemical control during the synthesis of amphetamine from P2NP?
A1: The main challenge lies in two key transformations: the synthesis of the P2NP precursor and its subsequent reduction. In the initial step, the Henry (nitroaldol) reaction between benzaldehyde (B42025) and nitroethane to form a β-nitro alcohol intermediate offers the first opportunity for stereocontrol.[1] However, this reaction is reversible, which can lead to racemization or low yields.[1][2] The subsequent reduction of the P2NP double bond and the nitro group creates a chiral center. Achieving high enantioselectivity in this reduction step is critical and can be difficult as many standard reducing agents are not stereoselective.[3]
Q2: How can I minimize the formation of the nitroalkene byproduct during the asymmetric Henry reaction?
A2: The formation of a nitroalkene byproduct is often due to the elimination of water from the desired nitroalcohol product. To minimize this, consider the following:
Base: Use the minimum necessary amount of a weaker base to catalyze the reaction.[1]
Temperature: Running the reaction at a lower temperature can suppress the elimination reaction.[1][2]
Work-up: Quench the reaction with a mild acid to neutralize the base and prevent further elimination during the work-up and purification steps.[1]
Q3: My chiral amine product shows a lower than expected enantiomeric excess (ee). What are the potential causes of racemization?
A3: Racemization can occur at various stages and is a significant challenge in chiral amine synthesis.[4] Key factors include:
Formation of Achiral Intermediates: The formation of planar, achiral intermediates, such as imines or enamines, can lead to a loss of stereochemical integrity.[4]
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[4]
Acidic or Basic Conditions: Both acidic and basic conditions can catalyze racemization.[4]
Prolonged Reaction Times: Extended exposure to conditions that promote racemization will naturally lead to a decrease in enantiomeric excess.[4]
Purification: Racemization can sometimes occur during purification, for example, on silica (B1680970) gel chromatography.[4]
Q4: How can I accurately determine the enantiomeric excess (ee%) and diastereomeric ratio (dr) of my product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the enantiomeric excess of chiral amines like amphetamine.[5] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their individual quantification. For diastereomers, standard achiral HPLC or Gas Chromatography (GC) can often be used for separation and quantification.
Troubleshooting Guides
Asymmetric Henry Reaction: Low Enantioselectivity
Symptom
Possible Cause
Troubleshooting Steps
Low Enantiomeric Excess (ee%)
Poor Catalyst/Ligand Performance: The chiral ligand is the primary source of stereocontrol.[1]
- Ensure the chiral ligand is of high enantiomeric purity. - Screen different chiral ligands and metal catalysts to find the optimal combination for your substrate. - Verify that the active catalyst is formed correctly; some systems require specific activation procedures.[1]
Suboptimal Reaction Temperature: Temperature has a significant impact on enantioselectivity.[2]
- In general, lower reaction temperatures favor higher enantioselectivity.[1] Experiment with a range of temperatures to find the sweet spot.
Incorrect Solvent: The solvent can influence the transition state of the reaction and thus the stereochemical outcome.[2]
- Screen a variety of solvents with different polarities and coordinating abilities.
Retro-Henry Reaction: The reversibility of the Henry reaction can lead to racemization.[1][2]
- Lower the reaction temperature. - Consider using an additive, such as KI, which has been shown to inhibit the retro-Henry reaction in some cases.[2]
Stereoselective Reduction of P2NP: Poor Stereocontrol
Symptom
Possible Cause
Troubleshooting Steps
Low Enantiomeric Excess (ee%) or Diastereomeric Ratio (dr)
Ineffective Chiral Catalyst or Reagent: The choice of the chiral reducing agent or catalyst system is crucial.
- For catalytic asymmetric reduction, screen different chiral ligands and metal precursors. - For substrate-controlled reductions, ensure the chiral auxiliary is correctly installed and of high purity. - For organocatalytic reductions, verify the catalyst's purity and handle it under appropriate conditions (e.g., inert atmosphere if necessary).
Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenation), and solvent can all influence stereoselectivity.
- Systematically vary the reaction temperature; lower temperatures often lead to better selectivity. - In catalytic hydrogenations, optimize the hydrogen pressure. - Screen different solvents to find one that enhances the desired stereochemical outcome.
Formation of Multiple Stereoisomers
Lack of Facial Selectivity: The reducing agent is not effectively differentiating between the two faces of the prochiral substrate.
- Employ a bulkier chiral ligand or auxiliary to increase steric hindrance and favor attack from one face. - Consider using a coordinating group on the substrate to direct the approach of the reducing agent.
Racemization of the Product
Harsh Reaction or Work-up Conditions: The chiral amine product may be racemizing after its formation.
- Ensure the work-up procedure is mild, avoiding strong acids or bases and high temperatures.[4] - If racemization is suspected during purification, consider alternative methods to silica gel chromatography.[4]
Experimental Protocols
Protocol 1: Asymmetric Henry (Nitroaldol) Reaction
This is a generalized protocol and may require optimization for specific substrates and catalyst systems.[1]
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand and the metal salt in the appropriate anhydrous solvent. Stir the mixture at the specified temperature until the catalyst complex is formed.
Reaction Initiation: Add the aldehyde substrate to the catalyst mixture.
Nucleophile Addition: Slowly add the nitroalkane to the reaction mixture.
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up: Once the reaction is complete, quench it with a mild acid. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate it under reduced pressure.
Purification: Purify the crude product using flash column chromatography.
Protocol 2: Chiral HPLC Analysis of Amphetamine Enantiomers
The following is an example of a chiral HPLC method for the separation of amphetamine enantiomers. Specific conditions may vary depending on the column and instrument used.[5]
Column: A chiral stationary phase column (e.g., a polysaccharide-based or cyclodextrin-based column).
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered before injection.
Data Presentation
Table 1: Influence of Reaction Conditions on the Asymmetric Henry Reaction
Entry
Catalyst
Base
Solvent
Temp (°C)
Yield (%)
ee (%)
1
(S)-Cu1
NaOAc
CH₂Cl₂/THF
25
75
73
2
(S)-Cu1
NaOAc
CH₂Cl₂/THF
50
55 (nitrostyrene)
25
3
(S)-Cu1
NaOAc (excess)
CH₂Cl₂/THF
25
96
73
4
(S)-Cu2/Ag₂O
-
DCE
70
-
-
Data adapted from a study on a chiral copper(II) complex.[6] The yield and ee% can be significantly affected by temperature and the amount of base used.
Visualizations
Caption: A generalized workflow for the stereoselective synthesis of chiral amphetamine from P2NP.
Caption: A troubleshooting guide for addressing low enantiomeric excess in stereoselective synthesis.
storage and handling recommendations for 1-phenyl-2-nitropropene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 1-phenyl-2-nitropropene (B101151) (P2NP). Below you will find...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 1-phenyl-2-nitropropene (B101151) (P2NP). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-phenyl-2-nitropropene?
A1: To ensure the stability and purity of 1-phenyl-2-nitropropene, it is crucial to store it under appropriate conditions. The compound should be stored in a cool, dry, and dark environment, away from strong oxidizing agents.[1][2] Exposure to higher temperatures can lead to degradation over time.[1][3] For optimal shelf life, please refer to the storage temperature guidelines in the table below.
Q2: What are the main hazards associated with handling 1-phenyl-2-nitropropene?
A2: 1-Phenyl-2-nitropropene is classified as a hazardous substance and should be handled with care. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
Q3: What does it mean if my 1-phenyl-2-nitropropene has changed color?
A3: Pure 1-phenyl-2-nitropropene is a light-yellow crystalline solid.[5] A significant color change, such as darkening to a deep orange or brown, can be an indication of decomposition.[6] This is often accelerated by improper storage conditions, such as exposure to high temperatures or light. If you observe a significant color change, it is recommended to verify the purity of the compound using analytical methods before use.
Q4: What solvents are suitable for dissolving 1-phenyl-2-nitropropene?
A4: 1-Phenyl-2-nitropropene is practically insoluble in water but is soluble in a variety of organic solvents.[2] Common solvents for dissolving P2NP include ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[2] The choice of solvent will depend on the specific requirements of your experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 1-phenyl-2-nitropropene in your experiments.
Problem
Possible Cause
Recommended Solution
Unexpected experimental results or low yield.
Degradation of 1-phenyl-2-nitropropene due to improper storage.
Verify the purity of your P2NP sample using analytical techniques such as GC/MS or NMR to check for the presence of degradation products like benzaldehyde (B42025) or nitroethane derivatives.[7] Ensure the compound has been stored according to the recommended conditions.
Difficulty in accurately weighing the solid compound.
The powdered form of 1-phenyl-2-nitropropene can be prone to static electricity, making it difficult to handle and weigh accurately.
Use an anti-static weighing dish or an ionizer. Handle the compound in a controlled environment with minimal air drafts. For detailed instructions, refer to the experimental protocol on "Safe Weighing and Dissolution."
The compound appears clumpy or has an unusual texture.
Absorption of moisture from the atmosphere.
Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed after each use.
Inconsistent results between different batches of the compound.
Variation in the purity of the 1-phenyl-2-nitropropene.
It is good practice to determine the purity of each new batch of P2NP upon receipt using a melting point test or other analytical methods. The melting point of pure P2NP is in the range of 63-65 °C.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the storage and handling of 1-phenyl-2-nitropropene.
Technical Support Center: 1-Phenyl-2-Nitropropene (P2NP) Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-phenyl-2-nitropropene (B101151) (P2NP) to prevent its degradation. F...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-phenyl-2-nitropropene (B101151) (P2NP) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-phenyl-2-nitropropene (P2NP)?
A1: To ensure the long-term stability of P2NP, it should be stored under controlled conditions. For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[1] For long-term storage (months to years), the temperature should be maintained at -20°C.[1] The compound should be stored in a dry, dark environment, away from strong oxidizing agents.[1][2][3] Containers should be tightly sealed to protect the contents from moisture and air.[4]
Q2: What are the visible signs of P2NP degradation?
A2: 1-Phenyl-2-nitropropene is typically a light-yellow crystalline solid.[5] Signs of degradation may include a change in color (e.g., darkening to orange or red-orange), a change in physical state (e.g., from a crystalline solid to a viscous oil or gummy mass), or the appearance of an unusual odor. Discoloration, particularly yellowing, can be indicative of thermo-oxidative degradation.[6]
Q3: What are the main factors that cause P2NP to degrade?
A3: The primary factors that contribute to the degradation of P2NP are elevated temperatures, exposure to light, and contact with oxygen or strong oxidizing agents.[1][2][3] The presence of moisture can also be a contributing factor, potentially leading to hydrolysis. Given that its synthesis via the Henry reaction is base-catalyzed and involves the elimination of water, the presence of acidic or basic impurities could also compromise stability.[7]
Q4: What are the potential degradation products of P2NP?
A4: While specific degradation studies under storage conditions are not extensively published, based on the reactivity of P2NP and related nitrostyrenes, several degradation pathways can be inferred. Potential degradation products include:
1-Phenyl-2-propanone (P2P): Can form via hydrolysis of the nitro group, possibly following the reduction of the double bond.[7][8]
Benzaldehyde and Nitroethane: These are the starting materials for its synthesis and can be formed through a retro-Henry reaction or photolysis.[7]
Polymers: Like other styrene (B11656) derivatives, P2NP may be susceptible to thermal or light-induced polymerization.
Oxidation Products: The double bond and benzylic position are susceptible to oxidation, which could lead to the formation of epoxides, carbonyls, or other oxidized species.
Q5: How can I check the purity of my P2NP sample?
A5: The purity of P2NP can be assessed using standard analytical techniques. A melting point test can provide a quick indication of purity; pure P2NP has a melting point between 63-66°C.[3][5] A broader or depressed melting range suggests the presence of impurities. For quantitative analysis and the detection of degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[4][8]
Troubleshooting Guides
Issue 1: Sample has changed color or become oily.
Question: My P2NP, which was a yellow crystalline solid, has darkened and appears oily. What happened, and can I still use it?
Answer: This is a strong indication of degradation. The color change and melting point depression (becoming oily at room temperature) suggest that the sample has been exposed to elevated temperatures or light. The material is likely a mixture of P2NP and various degradation products. It is strongly recommended not to use the degraded material in your experiments, as the impurities can lead to unpredictable reaction outcomes, side products, and lower yields. The purity should be assessed by HPLC or GC-MS before any use.
Issue 2: Inconsistent results in subsequent experiments using the same batch of P2NP.
Question: I am getting inconsistent yields and side products in my reaction, even though I am using the same batch of P2NP. What could be the cause?
Answer: This issue often points to improper storage between experiments. If the main container is frequently opened, not properly sealed, or not stored at the recommended cold temperature between uses, the P2NP can degrade over time. Each time the container is opened, it is exposed to atmospheric moisture and oxygen. It is best practice to aliquot the bulk sample into smaller, single-use vials to minimize the exposure of the entire batch to ambient conditions. You should run a purity check on your current stock to determine if degradation has occurred.
Data Presentation
Table 1: Recommended Storage Conditions for 1-Phenyl-2-Nitropropene
Table 2: Illustrative Example of Thermal Degradation of P2NP
(Note: This data is representative and illustrates the expected trend. Actual degradation rates should be determined empirically.)
Storage Temperature (°C)
Time (Weeks)
Purity (%)
Appearance
-20
52
>99%
Light-yellow crystalline solid
4
12
~98%
Light-yellow crystalline solid
25 (Room Temp)
4
~90%
Yellow solid, slight clumping
40
2
<85%
Dark yellow/orange, oily solid
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for P2NP
This protocol describes a reverse-phase HPLC method for the quantitative analysis of 1-phenyl-2-nitropropene and its potential degradation products.
1. Instrumentation and Materials:
HPLC system with a UV detector, autosampler, and column oven.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient Program:
0-2 min: 30% B
2-15 min: 30% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 30% B
18.1-25 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
3. Sample Preparation:
Standard Solution (100 µg/mL): Accurately weigh 10 mg of P2NP reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
Construct a calibration curve using a series of dilutions of the standard solution to confirm linearity.
Inject the sample solution. The peak area of P2NP is used to determine its concentration relative to the standard.
Degradation products are expected to elute at different retention times. The method is considered "stability-indicating" if all degradation products are resolved from the main P2NP peak and from each other.
Visualizations
Caption: Troubleshooting workflow for P2NP degradation.
A Comparative Guide to the Validation of Analytical Methods for 1-Phenyl-2-Nitropropene Quantification
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 1-phenyl-2-nitropropene (B101151) (P2NP),...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 1-phenyl-2-nitropropene (B101151) (P2NP), a significant precursor in the synthesis of amphetamines.[1][2] The selection of a suitable analytical method is critical for quality control, process monitoring, and forensic applications. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Method Comparison at a Glance
The choice of an analytical technique for P2NP quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific application. The following table summarizes the key performance parameters of the most common methods based on established methodologies for P2NP and structurally similar nitroaromatic compounds.[3]
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols for HPLC-UV, GC-MS, and UV-Vis Spectrophotometry are based on established methods for P2NP and similar compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly suitable for the quantification of P2NP in solution, offering excellent separation and sensitivity.[6]
Instrumentation:
High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column oven, and a UV-Vis detector.
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5][6]
Standard Preparation: Prepare a stock solution of P2NP in the mobile phase. Perform serial dilutions to create a series of calibration standards.
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase. Dilute if necessary to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[3]
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of P2NP in the sample solution from its peak area using the calibration curve.
HPLC-UV experimental workflow for P2NP quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and is a powerful tool for the identification and quantification of P2NP, especially in complex matrices.[7][8]
Instrumentation:
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of P2NP.
Procedure:
Standard Preparation: Prepare a stock solution of P2NP in the chosen solvent. Create a series of calibration standards by serial dilution.
Sample Preparation: Dissolve the sample in the solvent to a concentration within the calibration range.
Analysis: Inject the standards and samples into the GC-MS system.
Quantification: A calibration curve is established by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the analyte. The concentration of P2NP in the sample is then determined from this curve.
GC-MS experimental workflow for P2NP quantification.
UV-Visible Spectrophotometry
This method is simple and rapid but less specific than chromatographic methods. It is suitable for the quantification of P2NP in samples with no interfering substances.
Instrumentation:
UV-Vis Spectrophotometer
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
Ethanol or methanol (spectroscopic grade)
1-Phenyl-2-nitropropene analytical standard
Measurement Procedure:
Determine λmax: Scan a standard solution of P2NP from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 304 nm.[1][5]
Standard Preparation: Prepare a stock solution of P2NP in the chosen solvent. From this, prepare a series of standard solutions of known concentrations.
Sample Preparation: Dissolve a known amount of the sample in the solvent and dilute to a concentration that falls within the linear range of the assay.
Measurement: Set the spectrophotometer to the determined λmax. Use the solvent as a blank to zero the instrument. Measure the absorbance of each standard and sample solution.
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of P2NP in the sample from its absorbance using the calibration curve.
UV-Vis Spectrophotometry workflow for P2NP quantification.
Spectroscopic Data for the Structural Confirmation of P2NP Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the spectroscopic data used to confirm the chemical structures of 1-phenyl-2-nitropropene (B101151) (P2NP) and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data used to confirm the chemical structures of 1-phenyl-2-nitropropene (B101151) (P2NP) and its derivatives. The structural elucidation of these compounds is critical for ensuring the quality and purity of intermediates in pharmaceutical synthesis and for forensic applications. This document summarizes key spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid researchers in the identification and characterization of this class of compounds. Detailed experimental protocols for these analytical techniques are also provided.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for P2NP and some of its derivatives. Due to the limited availability of published spectroscopic data for a wide range of P2NP derivatives, data for structurally similar chalcones with relevant substituents are included for comparative purposes and are clearly noted. These comparisons can help in predicting the spectral features of other P2NP derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy is a powerful tool for identifying the hydrogen atoms in a molecule, providing information about their chemical environment, proximity to other protons, and connectivity. The data below is for spectra recorded in deuterated chloroform (B151607) (CDCl₃).
Note: Data for trans-4'-methoxy-4-nitrochalcone is provided as a reference for a substituted phenylpropenone system.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Note: Specific peak assignments for P2NP can vary slightly depending on the literature source.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Note: Data for 4-chloro-2-nitroaniline is provided to show the characteristic NO₂ stretching frequencies in a substituted aromatic nitro compound.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Synthesis of P2NP Derivatives (General Procedure via Henry Reaction)
The most common method for synthesizing P2NP and its derivatives is the Henry (nitroaldol) reaction.[1]
Reaction Setup: A mixture of the appropriately substituted benzaldehyde (B42025) (1 equivalent), nitroethane (1.5 equivalents), and a basic catalyst (e.g., n-butylamine, 0.1 equivalents) in a suitable solvent (e.g., toluene (B28343) or ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if toluene is used).
Reaction Execution: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
Work-up: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with dilute hydrochloric acid, followed by brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to yield the crystalline P2NP derivative.
¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified P2NP derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Data Acquisition:
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
¹³C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
For solid samples like P2NP derivatives, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
Sample Preparation (ATR):
Place a small amount of the crystalline sample directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition: Place the ATR crystal with the sample or the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the P2NP derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
GC-MS System: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
GC Method:
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
Oven Program: Use a temperature program to separate the components of the sample. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
MS Method:
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-400).
Data Analysis: Identify the peak corresponding to the P2NP derivative in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for the structural confirmation of P2NP derivatives.
Caption: General workflow for the synthesis and spectroscopic confirmation of P2NP derivatives.
Caption: Complementary nature of spectroscopic techniques for P2NP structure elucidation.
Determining the Purity of 1-Phenyl-2-Nitropropene Using Melting Point Analysis
For researchers and professionals in drug development, establishing the purity of synthesized compounds is a critical step. This guide provides a comparative analysis for determining the purity of 1-phenyl-2-nitropropene...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, establishing the purity of synthesized compounds is a critical step. This guide provides a comparative analysis for determining the purity of 1-phenyl-2-nitropropene (B101151) (P2NP) by its melting point, a fundamental and accessible analytical technique. Pure P2NP is a light-yellow crystalline solid. The presence of impurities, such as unreacted starting materials or byproducts from the synthesis, will typically cause a depression and broadening of the melting point range.
Principle of Melting Point Depression
The melting point of a pure crystalline solid is a characteristic physical property. Impurities disrupt the crystal lattice of the solid, which results in a lower amount of energy required to overcome the intermolecular forces holding the molecules together. This leads to a melting point that is lower and broader than that of the pure substance. The extent of the melting point depression is often proportional to the concentration of the impurity, a principle that can be used for a qualitative assessment of purity.
Comparison with Alternatives
While techniques like chromatography (GC, HPLC) and spectroscopy (NMR, IR) provide more detailed quantitative data on purity and the specific identity of impurities, melting point determination offers a rapid, inexpensive, and straightforward initial assessment. It is an excellent preliminary check before employing more sophisticated and time-consuming methods.
Experimental Protocol
This protocol outlines the procedure for determining the melting point of a 1-phenyl-2-nitropropene sample using a standard capillary melting point apparatus.
Materials:
1-phenyl-2-nitropropene sample
Capillary tubes (sealed at one end)
Melting point apparatus
Mortar and pestle (optional, if the sample is not a fine powder)
Spatula
Procedure:
Sample Preparation:
Ensure the 1-phenyl-2-nitropropene sample is completely dry.
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.
Loading the Apparatus:
Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.
Melting Point Determination:
Set the apparatus to heat at a moderate rate until the temperature is about 10-15°C below the expected melting point of pure P2NP (approximately 63-66°C).
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).
Interpretation:
A sharp melting range of 1-2°C that falls within the literature value for pure 1-phenyl-2-nitropropene indicates a high degree of purity.
A broad melting range (greater than 2°C) and a depressed melting point suggest the presence of impurities.
Data Presentation
The following table summarizes the melting points of pure 1-phenyl-2-nitropropene and common substances involved in its synthesis, which may be present as impurities.
Navigating Amphetamine Synthesis: A GC-MS Comparison of By-Products from P2NP Routes
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to identifying synthesis by-products of amphetamine derived from 1-phenyl-2-nitropropene (B101151) (P2NP) using Gas Chromatography-Ma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to identifying synthesis by-products of amphetamine derived from 1-phenyl-2-nitropropene (B101151) (P2NP) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide details the by-products characteristic of different synthetic pathways, provides established experimental protocols for their identification, and visually maps these processes for enhanced clarity.
The clandestine synthesis of amphetamine frequently utilizes 1-phenyl-2-nitropropene (P2NP) as a readily available precursor. The chosen synthetic route from P2NP to the final product leaves a trail of characteristic impurities. The analysis of these by-products by Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for forensic investigations to determine the synthetic pathway employed. This guide compares the by-product profiles of the main synthesis routes from P2NP and provides a standardized protocol for their GC-MS analysis.
Comparison of By-Products from Different Synthetic Routes
The synthesis of amphetamine from P2NP can be broadly categorized into two main strategies: direct reduction of the nitropropene or conversion to phenyl-2-propanone (P2P) followed by reductive amination. Each pathway generates a unique fingerprint of by-products. While quantitative data on the exact abundance of each impurity is often variable depending on the specific reaction conditions, a qualitative comparison of the characteristic by-products is a powerful tool for route identification.[1]
The following diagrams illustrate the primary synthetic routes from P2NP to amphetamine and the points at which characteristic by-products are formed.
Caption: Synthetic routes from P2NP to amphetamine and associated by-products.
Experimental Protocol for GC-MS Analysis
The following is a generalized protocol for the analysis of amphetamine and its synthesis by-products by GC-MS, based on methodologies reported in the literature.[4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
Alkalinize the sample (e.g., dissolved in a suitable solvent) with a basic solution (e.g., sodium hydroxide) to a pH of approximately 10.[2]
Extract the basic aqueous suspension with an organic solvent such as methylene (B1212753) chloride or toluene.[1][2]
Collect the organic layers and wash with water.
Dry the organic extract over anhydrous magnesium sulfate (B86663) or sodium sulfate.
Evaporate the solvent to yield the product residue.
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate, methanol) for GC-MS analysis.
2. Derivatization (Optional but Recommended)
For improved chromatographic resolution and mass spectral characteristics, derivatization of the amine functional groups is often performed.
Evaporate the solvent from the reconstituted sample under a gentle stream of nitrogen.
Add a derivatizing agent such as N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA), heptafluorobutyric anhydride (B1165640) (HFBA), or pentafluoropropionic anhydride (PFPA).[5][6]
Heat the mixture to facilitate the reaction (e.g., 70°C for 20 minutes).[6]
After cooling, the sample is ready for injection into the GC-MS.
3. GC-MS Parameters
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., Rtx-5, TG-5MS).[4]
Injection: Splitless injection is commonly used for trace analysis.
Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), holds for a short period, and then ramps up to a higher temperature (e.g., 260°C).[4]
1-Phenyl-2-nitropropene vs. Other Nitrostyrenes: A Comparative Guide for Organic Synthesis
In the landscape of organic synthesis, nitrostyrenes are valuable and versatile intermediates, prized for their reactivity as Michael acceptors and as precursors to a wide array of pharmaceuticals and fine chemicals. Amo...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of organic synthesis, nitrostyrenes are valuable and versatile intermediates, prized for their reactivity as Michael acceptors and as precursors to a wide array of pharmaceuticals and fine chemicals. Among these, 1-phenyl-2-nitropropene (B101151) (P2NP), also known as β-methyl-β-nitrostyrene, holds a significant position, particularly as a well-known precursor in the synthesis of amphetamine and its derivatives.[1][2][3] This guide provides an objective comparison of P2NP with other substituted nitrostyrenes, focusing on their synthesis and performance in key organic transformations, supported by experimental data.
Synthesis of Nitrostyrenes: The Henry-Knoevenagel Condensation
The most prevalent method for synthesizing nitrostyrenes is the Henry-Knoevenagel condensation, a reaction between an aromatic aldehyde and a nitroalkane catalyzed by a base.[4] The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and purity of the resulting nitrostyrene.
A comparative analysis of different catalytic systems for the synthesis of various nitrostyrenes is presented below. While P2NP is synthesized from benzaldehyde (B42025) and nitroethane, other nitrostyrenes are typically synthesized from the corresponding substituted benzaldehyde and nitromethane.
The true utility of nitrostyrenes is demonstrated in their subsequent transformations. Here, we compare the performance of P2NP and other nitrostyrenes in two key reactions: reduction to phenethylamines and Michael addition.
Reduction to Phenethylamines
The reduction of nitrostyrenes is a critical step in the synthesis of many biologically active compounds, including neurotransmitter analogs and pharmaceuticals.[6] A variety of reducing agents can be employed, with reaction conditions and substrate structure influencing the final yield. A recent efficient method utilizes sodium borohydride (B1222165) in combination with copper(II) chloride.[7][8]
The conjugate addition of nucleophiles, such as malonates, to nitrostyrenes is a fundamental carbon-carbon bond-forming reaction. The electrophilicity of the β-carbon in the nitrostyrene, influenced by the substituents on the aromatic ring, plays a key role in the reaction's efficiency.
Nitrostyrene
Catalyst
Solvent
Time (h)
Yield (%)
Reference
β-Nitrostyrene
Alkylamino substituted triazine
Dichlorobenzene
12
83
4-Chloro-β-nitrostyrene
Alkylamino substituted triazine
Dichlorobenzene
12
82
4-Methyl-β-nitrostyrene
Alkylamino substituted triazine
Dichlorobenzene
12
78
4-Methoxy-β-nitrostyrene
Alkylamino substituted triazine
Dichlorobenzene
12
75
4-Nitro-β-nitrostyrene
Alkylamino substituted triazine
Dichlorobenzene
12
72
2-Nitro-β-nitrostyrene
Alkylamino substituted triazine
Dichlorobenzene
12
70
Experimental Protocols
Synthesis of 1-Phenyl-2-nitropropene (P2NP) via Henry-Knoevenagel Condensation
Reagents and Equipment:
Benzaldehyde
Nitroethane
n-Butylamine
Ethanol
Round-bottom flask with reflux condenser
Heating mantle
Magnetic stirrer
Procedure:
To a 1000 mL round-bottom flask, add 1 mole of benzaldehyde, 1 mole of nitroethane, 5 mL of n-butylamine, and 100 mL of anhydrous ethanol.[5]
Cool the reaction mixture and stir. A yellow crystalline mass should form.[5]
Recrystallize the crude product from anhydrous ethanol to yield 1-phenyl-2-nitropropene.[5]
Reduction of Substituted β-Nitrostyrenes to Phenethylamines using NaBH₄/CuCl₂
Reagents and Equipment:
Substituted β-nitrostyrene
Sodium borohydride (NaBH₄)
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
Isopropanol
Water
Round-bottom flask
Magnetic stirrer
Ice bath
Procedure:
In a round-bottom flask, dissolve the substituted β-nitrostyrene (1.0 eq) and copper(II) chloride dihydrate (2.0 eq) in a 2-propanol/water solvent system.
Cool the solution in an ice bath.
Add sodium borohydride (10 eq) portion-wise to the stirred solution, ensuring the temperature is maintained below 20°C.
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).
Work-up the reaction by adding an aqueous ammonia (B1221849) solution to precipitate copper salts.
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenethylamine.
The product can be further purified by distillation or by forming the hydrochloride salt.[7]
Michael Addition of Diethyl Malonate to β-Nitrostyrene
Reagents and Equipment:
trans-β-Nitrostyrene
Diethyl malonate
Alkylamino substituted triazine catalyst
Dichlorobenzene
Round-bottom flask
Magnetic stirrer
Procedure:
To a round-bottom flask, add trans-β-nitrostyrene (0.2 mmol), diethyl malonate (0.4 mmol), and the alkylamino substituted triazine catalyst (10 mol%) in dichlorobenzene.
Stir the reaction mixture at room temperature for 12 hours.
Monitor the reaction progress by TLC.
Upon completion, purify the product by column chromatography on silica (B1680970) gel to obtain diethyl 2-(2-nitro-1-phenylethyl)malonate.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.
A Comparative Guide to the Synthesis of 1-Phenyl-2-nitropropene: An Overview of Alternative Methodologies
For researchers and professionals in the field of organic synthesis and drug development, the efficient production of key intermediates is paramount. 1-Phenyl-2-nitropropene (B101151) (P2NP) is a valuable precursor in th...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in the field of organic synthesis and drug development, the efficient production of key intermediates is paramount. 1-Phenyl-2-nitropropene (B101151) (P2NP) is a valuable precursor in the synthesis of various target molecules. This guide provides a comparative analysis of common synthetic routes to P2NP, with a focus on the widely utilized Henry condensation reaction, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparison of Synthetic Routes
The synthesis of 1-phenyl-2-nitropropene is predominantly achieved through the Henry (or nitroaldol) reaction, which involves the condensation of benzaldehyde (B42025) with nitroethane under basic catalysis. While the core reactants remain the same, variations in the catalyst, solvent, and energy source significantly impact reaction time, yield, and environmental footprint. Below is a summary of various methodologies with their respective performance metrics.
Detailed methodologies for key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.
Method 1: n-Butylamine Catalysis in Ethanol
This procedure is a common example of the Henry reaction using a primary amine catalyst in an alcohol solvent.
Procedure:
To a 1000 mL round-bottom flask, add one mole of benzaldehyde, one mole of nitroethane, 5 mL of n-butylamine, and 100 mL of anhydrous ethanol.
Reflux the mixture for 8 hours.
Cool the reaction mixture and stir. A yellow crystalline mass of 1-phenyl-2-nitropropene will form.
Recrystallize the crude product from anhydrous ethanol to yield the purified product.
Method 2: Cyclohexylamine Catalysis in Acetic Acid
This method utilizes a different primary amine catalyst in an acidic solvent.
Procedure:
In a suitable flask, combine 1.0 mL (9.8 mmol) of benzaldehyde, 1.0 mL (13.9 mmol) of nitroethane, and 1.3 mL of cyclohexylamine in 5.3 mL of glacial acetic acid.
Heat the mixture at 100°C for 6 hours.
After cooling, dilute the mixture with 1 mL of water.
Cool the reaction mixture in a water bath overnight to allow for crystallization.
Filter the crystals and air dry. Recrystallize the crude solid from ethanol to obtain pure (E)-2-nitro-1-phenylprop-1-ene.
Method 3: Ammonium Acetate Catalysis with Excess Nitroethane
This route employs a salt of a weak acid and weak base as the catalyst, with the nitroalkane serving as both reactant and solvent.
Procedure:
A solution of 6.4 g of benzaldehyde and 1.0 g of ammonium acetate in 20 mL of nitroethane is heated to reflux for 5 hours.
Upon cooling and removal of the solvent, the residue is purified by column chromatography on silica (B1680970) gel.
The product is then recrystallized from hexane (B92381) to give light yellow crystals of 1-phenyl-2-nitropropene.
Method 4: Microwave-Assisted Synthesis with Ammonium Acetate
Microwave-assisted organic synthesis can dramatically reduce reaction times.
Procedure:
In a microwave-appropriate vial, dissolve 0.46 g (3.0 mmol) of 4-hydroxy-3-methoxybenzaldehyde (vanillin, as an example) and 0.06 g (0.8 mmol) of ammonium acetate in 2.5 mL of nitromethane (B149229).
Place the vial in a microwave reactor and heat at 150°C for 5 minutes.
Monitor the reaction by TLC.
After completion, transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane using a rotary evaporator.
Synthetic Pathway Visualization
The following diagrams illustrate the general workflow of the Henry reaction for the synthesis of 1-phenyl-2-nitropropene.
Caption: General workflow of the Henry condensation reaction.
Caption: A simplified experimental workflow for P2NP synthesis.
Validation
A Comparative Guide to the Partial Reduction Products of 1-Phenyl-2-Nitropropene
The partial reduction of 1-phenyl-2-nitropropene (B101151) (P2NP) is a critical transformation in organic synthesis, yielding a variety of valuable intermediates. The specific product obtained is highly dependent on the...
Author: BenchChem Technical Support Team. Date: December 2025
The partial reduction of 1-phenyl-2-nitropropene (B101151) (P2NP) is a critical transformation in organic synthesis, yielding a variety of valuable intermediates. The specific product obtained is highly dependent on the choice of reducing agent and reaction conditions. This guide provides a comparative analysis of methods for synthesizing key partial reduction products of P2NP, offering experimental data and protocols for researchers, scientists, and drug development professionals.
Overview of Reduction Pathways
1-Phenyl-2-nitropropene can be selectively reduced to several key compounds, including the corresponding nitroalkane, oxime, hydroxylamine (B1172632), or ketone. Further reduction leads to the fully reduced product, amphetamine. The choice of synthetic route dictates the primary product, its yield, and the impurity profile.
Caption: Reduction pathways of 1-phenyl-2-nitropropene.
Comparison of Synthesis Methods for Partial Reduction Products
A. Phenyl-2-propanone (P2P)
The most direct route from P2NP to Phenyl-2-propanone involves reduction of the nitro group to an intermediate that readily hydrolyzes to the ketone. This is often achieved in a one-pot reaction using a metal in acidic media.
A common and effective method. The reaction proceeds via reduction to an imine, which then hydrolyzes to the ketone[1].
Alternative Iron Method
Iron powder, Acetic Acid (HOAc)
Acetic Acid
1.5 hours
75%
Uses acetic acid as both the solvent and acidic medium. The product is extracted and purified by vacuum distillation[2].
A mixture of 1-phenyl-2-nitropropene, iron powder, a catalytic amount of ferric chloride, toluene, and water is prepared.
Concentrated hydrochloric acid is added dropwise to the stirred mixture.
The reaction is heated and stirred until completion, typically monitored by TLC.
Upon completion, the mixture is cooled, and the organic layer is separated.
The aqueous layer is extracted with toluene or another suitable organic solvent.
The combined organic extracts are washed, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
The crude product is purified by vacuum distillation to yield Phenyl-2-propanone.
B. Phenylacetone Oxime
The synthesis of the oxime is a key partial reduction, stopping the reaction before hydrolysis to the ketone or further reduction to the amine. Several methods achieve this with high selectivity.
High-yield, selective reduction at a controlled potential of -0.3 to -0.5 V. Can be performed with non-toxic graphite cathodes, though yields may be slightly lower[5][6].
Chromium(II) Chloride Reduction
Chromium(II) chloride (CrCl₂)
Acetone/Water or THF/Water
~15 minutes
62-71%
A very rapid reduction at room temperature. The reaction is particularly useful for synthesizing ketoximes[7].
Lithium Aluminum Hydride (LAH)
LiAlH₄ (5-molar excess)
Tetrahydrofuran (THF)
Varies
Major
When a moderate excess of LAH is used, the oxime is the major product, indicating incomplete reduction. Amphetamine is also present[1]. Using a large excess of LAH leads to the fully reduced amine[1].
The 1-aryl-2-nitropropene (1.00 mmol) is dissolved in a 1:1 (v/v) mixture of tetrahydrofuran and methanol (8 mL).
Dry ammonium formate (315 mg, 5.00 mmol) is added to the solution.
5% Palladium-on-carbon (236 mg, 10 mol% Pd) is carefully added.
The mixture is stirred at room temperature, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
Once the starting material is consumed, the catalyst is removed by filtration and washed with methylene (B1212753) chloride and ethanol.
The solvent is evaporated under reduced pressure.
The residue is washed with water (10 mL), and the product is extracted with methylene chloride (2x20 mL).
The crude product can be purified by silica (B1680970) gel chromatography to separate the oxime from any ketone byproduct.
Caption: Experimental workflow for oxime synthesis.
C. N-(1-phenyl-2-propyl)hydroxylamine
The reduction of nitroalkenes to hydroxylamines requires specific reagents that can selectively reduce the nitro group without affecting other functionalities or proceeding to the amine.
This method utilizes a catalytic amount of sodium borohydride (B1222165) to initiate the reaction between the nitroalkene and the borane complex. The reaction is heated to 60-65°C to ensure completion[8].
Zinc Dust Method
Zinc dust, Ammonium chloride (NH₄Cl)
Water
Varies
N/A
A general method for reducing aliphatic nitro compounds to hydroxylamines. Specific yield for P2NP is not detailed but represents an alternative pathway[9].
A solution of the conjugated nitroalkene (e.g., β-nitrostyrene as a model) is prepared in THF.
A borane-tetrahydrofuran complex is added to the solution.
A catalytic amount of sodium borohydride is added, and the mixture is stirred.
The reaction is heated at 60-65°C for 2 hours.
After cooling, the reaction is quenched by the addition of 6 N HCl.
The acidic layer is washed with ether.
The hydroxylamine product is liberated by adding aqueous sodium hydroxide.
The product is extracted into ether, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
Alternative Synthetic Routes for Phenyl-2-Propanone
While the reduction of P2NP is a common route to P2P, other well-established methods start from different precursors. These alternatives are relevant for comparison in terms of precursor availability, reaction complexity, and impurity profiles.
A widely used method in both licit and illicit synthesis. The reaction involves heating the precursors, and specific byproducts can be used to identify this synthetic route[10][11].
A greener chemistry approach using a micro-flow electrolysis cell, offering high yields (typically >80%) and selectivity[12].
Benzene
2-Nitropropene, Titanium tetrachloride
Friedel-Crafts Alkylation
Involves the direct alkylation of benzene. The reaction mixture is refluxed with water to hydrolyze the intermediate to P2P[2].
This comparative guide demonstrates that the partial reduction of 1-phenyl-2-nitropropene can be precisely controlled to yield a range of valuable chemical intermediates. The choice of method depends on the desired product, required yield, available equipment, and tolerance for specific impurities. The provided protocols offer a starting point for laboratory synthesis and further process optimization.
A Researcher's Guide to the Analytical Confirmation of 1-Phenyl-2-Nitropropene Using Reference Standards
For researchers, scientists, and professionals in drug development and chemical synthesis, the unambiguous identification of 1-phenyl-2-nitropropene (B101151) (P2NP) is critical. As a key precursor in the synthesis of va...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development and chemical synthesis, the unambiguous identification of 1-phenyl-2-nitropropene (B101151) (P2NP) is critical. As a key precursor in the synthesis of various pharmaceuticals, including amphetamines, its purity and identity must be rigorously confirmed to ensure the quality and safety of the final products.[1][2][3][4] This guide provides a comparative overview of standard analytical techniques for the confirmation of P2NP identity by direct comparison to a certified reference standard.
The primary method for synthesizing P2NP involves the Henry condensation reaction between benzaldehyde (B42025) and nitroethane, often using a basic catalyst.[1][2][3] This process can result in impurities, including unreacted starting materials and side-products, necessitating robust analytical methods for verification.
Comparative Analytical Techniques for P2NP Identification
The confirmation of P2NP involves comparing the analytical data of a sample against a known reference standard under identical experimental conditions. A match in key analytical parameters across multiple orthogonal techniques provides a high degree of confidence in the sample's identity. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques.
Table 1: Summary of Key Analytical Parameters for P2NP Identification
Analytical Technique
Key Parameter for Comparison
Typical Value for P2NP Reference Standard
HPLC-UV
Retention Time (t R )
Dependent on column, mobile phase, and flow rate. Must match standard.
GC-MS
Retention Time (t R )
Dependent on column and temperature program. Must match standard.
Below are detailed protocols for the primary analytical methods used to confirm the identity of 1-phenyl-2-nitropropene.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust technique for separating and quantifying components in a mixture. For identity confirmation, the retention time of the sample peak is compared to that of the reference standard.
Experimental Protocol:
Instrumentation: HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8][9]
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is often effective.[9]
Detection Wavelength: 254 nm or the λmax determined by UV scan (~304 nm).[8]
Sample Preparation: Prepare a stock solution of the P2NP reference standard and the sample separately in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration within the linear range of the detector.[9]
Procedure: Inject the reference standard followed by the sample. Compare the retention times of the major peaks.
Identity Confirmation: The retention time of the major peak in the sample chromatogram must match that of the P2NP reference standard within a narrow, predefined window.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides two layers of confirmation: the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer, which offers structural information.
Experimental Protocol:
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this analysis.
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[8]
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
Sample Preparation: Dissolve the P2NP reference standard and the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
Identity Confirmation:
Retention Time: The retention time of the sample peak must match that of the reference standard.
Mass Spectrum: The mass spectrum of the sample peak must match the mass spectrum of the reference standard, including the molecular ion peak (m/z 163) and the fragmentation pattern.[5] A library match can provide additional confidence but should not replace direct comparison to a reference standard.
Spectroscopic Methods
Spectroscopic techniques provide information about the compound's chemical structure and functional groups.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.
Experimental Protocol:
Instrumentation: FTIR spectrometer.
Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film.
Procedure: Record the spectrum from 4000 to 400 cm⁻¹.[10] Compare the sample spectrum to the reference standard spectrum.
Identity Confirmation: The sample spectrum should show a high degree of correlation with the reference standard spectrum, particularly in the "fingerprint region" (<1500 cm⁻¹). Key characteristic peaks for P2NP include the C=C double bond stretch and the symmetric and asymmetric stretches of the nitro (NO₂) group.[2]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.
Experimental Protocol:
Instrumentation: NMR spectrometer (e.g., 300 or 400 MHz).
Procedure: Acquire ¹H and ¹³C NMR spectra for both the sample and the reference standard.
Identity Confirmation: The ¹H and ¹³C NMR spectra of the sample must be identical to those of the reference standard in terms of chemical shifts, signal multiplicity (splitting patterns), and integration (for ¹H NMR).[6][10]
Visualizing the Workflow
A systematic workflow is essential for the reliable confirmation of P2NP. The following diagrams illustrate the logical process.
Caption: General workflow for confirming P2NP identity against a reference standard.
Proper Disposal of 1-Phenyl-2-nitropropene: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 1-phenyl-2-nitropropene (B101151) (P2NP), ensuring laboratory safety and environmental compliance. 1-Phenyl-2-nitropropene (P2NP) is a c...
Author: BenchChem Technical Support Team. Date: December 2025
Essential safety and logistical information for the proper handling and disposal of 1-phenyl-2-nitropropene (B101151) (P2NP), ensuring laboratory safety and environmental compliance.
1-Phenyl-2-nitropropene (P2NP) is a chemical compound utilized in various organic synthesis applications.[1] Due to its hazardous nature, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols.[2] This guide provides a procedural, step-by-step approach to the safe handling and disposal of P2NP and associated waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 1-phenyl-2-nitropropene for disposal, it is crucial to wear appropriate personal protective equipment (PPE) to prevent skin and eye contact, and inhalation.[2] P2NP is classified as harmful and an irritant, causing skin, eye, and respiratory irritation.[3][4]
Table 1: Personal Protective Equipment (PPE) Requirements
In the event of a P2NP spill, immediate action is necessary to contain the material and prevent exposure.
Spill Containment and Clean-up:
Evacuate and Ventilate : Immediately clear the area of all personnel and ensure there is adequate ventilation.[5]
Containment : Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[5]
Collection : Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[3][5] Use non-sparking tools to prevent ignition sources.[3]
Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
Step-by-Step Disposal Protocol
The disposal of 1-phenyl-2-nitropropene must be managed as hazardous chemical waste.[5] Do not dispose of this compound down the drain or in regular trash, as it can be harmful to the environment.[3][7]
Waste Collection :
Collect all P2NP waste, including any contaminated items such as gloves, absorbent pads, and weighing paper, in a designated hazardous waste container.[5]
The container must be compatible with the chemical, sealed tightly, and clearly labeled with the full chemical name "1-Phenyl-2-nitropropene" and appropriate hazard warnings (e.g., "Harmful," "Irritant").[3][5]
Storage of Waste :
Store the sealed waste container in a cool, dry, and well-ventilated area.[2][7]
The recommended storage temperature for pure P2NP is between 2-8°C to prevent decomposition, and similar cool conditions should be maintained for waste storage.[1]
Store the waste away from incompatible materials, such as strong oxidizing agents, and away from sources of heat or ignition.[2]
Arrangement for Disposal :
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[5]
Provide the EHS office or contractor with all available information about the compound.[5]
Disposal must be in accordance with all applicable local, state, and federal regulations.[7] Chemical waste generators are responsible for correctly classifying the waste according to these regulations.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of 1-Phenyl-2-nitropropene.